Chrysoeriol-7-diglucoside
Description
Contextualization within the Broader Flavonoid Glycoside Research Landscape
Flavonoids represent a large and diverse class of plant secondary metabolites, with glycosylated forms being particularly prevalent in nature. The addition of sugar moieties, such as glucose, to a flavonoid core can alter its solubility, stability, and bioavailability, thereby modulating its biological effects. Chrysoeriol-7-diglucoside is a member of the flavone (B191248) subclass of flavonoids, characterized by a specific chemical structure. foodb.ca
The study of flavonoid glycosides is a mature field of phytochemical research, driven by the myriad of biological activities these compounds exhibit. Research has traditionally focused on the more common glycosides of quercetin (B1663063), kaempferol (B1673270), apigenin (B1666066), and luteolin (B72000). researchgate.net However, as analytical techniques have become more sophisticated, attention has expanded to include less common but potentially significant molecules like this compound. This compound is often found alongside other, more abundant flavonoids, and its isolation and characterization have been facilitated by advancements in chromatographic and spectroscopic methods. researchgate.netnih.gov
The significance of this compound in the broader research landscape stems from its potential to contribute to the understanding of structure-activity relationships among flavonoid glycosides. For instance, research comparing the effects of chrysoeriol (B190785) and its glycosides can provide insights into how glycosylation at the 7-position impacts interactions with biological targets. researchgate.netacs.org
Evolution of Research Perspectives on this compound
Early research involving this compound was often descriptive, focusing on its isolation and identification from various plant sources as part of broader phytochemical surveys. researchgate.netjntbgri.res.inkahaku.go.jp These foundational studies were crucial for establishing the natural occurrence of the compound and providing the pure material necessary for further investigation.
More recently, research has shifted towards a more functional approach, exploring the specific biological activities of this compound. This has been spurred by the growing interest in the pharmacological potential of its aglycone, chrysoeriol, which has been investigated for a range of properties. nih.gov Consequently, researchers have begun to question whether the glycosylated forms, such as this compound, possess unique or enhanced activities.
Studies have now begun to explore its potential roles in various biological processes. For example, its inhibitory effects on certain enzymes have been a subject of investigation. researchgate.net Furthermore, its presence in food sources like strawberries has prompted research into how environmental factors may influence its concentration, suggesting a role in plant physiology and response to stress. nih.gov The investigation of acylated derivatives of this compound has also emerged, adding another layer of complexity and potential functionality to this molecule. mdpi.com
Identification of Current Research Trajectories and Knowledge Gaps for this compound
Current research on this compound is following several key trajectories. One major area of focus is its potential role in human health. This includes investigations into its antioxidant properties and its interactions with various enzymes. researchgate.netbiosynth.com Another significant research direction is its function in plants. Studies are exploring how its biosynthesis is regulated and its potential role in plant defense mechanisms against pathogens and pests. nih.govmdpi.com
Despite the progress made, significant knowledge gaps remain. While the biological activities of the aglycone chrysoeriol are increasingly well-documented, the specific contributions of the diglucoside moiety to these effects are not fully understood. nih.gov The metabolic fate of this compound in vivo, including its absorption, distribution, metabolism, and excretion (ADME) profile, is another critical area that requires further investigation.
Properties
CAS No. |
75243-34-4 |
|---|---|
Molecular Formula |
C28H32O16 |
Molecular Weight |
624.54 |
Synonyms |
Chrysoeriol 7-O-gentiobioside; 7-[(6-O-β-D-Glucopyranosyl-β-D-glucopyranosyl)oxy]-5-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-4H-1-benzopyran-4-one |
Origin of Product |
United States |
Botanical and Biological Origin of Chrysoeriol 7 Diglucoside
Documented Plant Families and Genera as Sources of Chrysoeriol-7-diglucoside
This compound and its related glycosides have been identified in a variety of plant species across several families. The Lamiaceae (mint family) and Asteraceae (daisy family) are particularly notable sources. Within the Lamiaceae family, species of the genus Stachys are known to produce chrysoeriol (B190785) glycosides. mdpi.com Similarly, several genera within the Asteraceae family, such as Artemisia, Cirsium, and Lactuca, have been shown to contain these compounds. mdpi.comekb.egedaegypt.gov.eg The compound has also been reported in the Scrophulariaceae family, specifically in Verbascum species. fabad.org.tr A variant, Chrysoeriol 7-O-gentiobioside, which is a synonym for a type of diglucoside, has been noted in the Fabaceae and Poaceae families, among others. genome.jp
Table 1: Documented Plant Families and Genera Containing this compound and Related Glycosides
| Family | Genus | Specific Compound Mentioned | Source(s) |
|---|---|---|---|
| Lamiaceae | Stachys | Chrysoeriol 7-O-glucoside | mdpi.com |
| Lamiaceae | Sideritis | Chrysoeriol 7-O-glycoside derivatives | acgpubs.org |
| Asteraceae | Artemisia | Chrysoeriol 7-diglucuronide, Chrysoeriol 7-gentiobioside | ekb.egedaegypt.gov.eg |
| Asteraceae | Lactuca | Chrysoeriol 7-O-glucoside | mdpi.com |
| Asteraceae | Cirsium | Chrysoeriol 7-O-glucoside | mdpi.com |
| Asteraceae | Saussurea | Chrysoeriol 7-O-glycoside | researchgate.net |
| Scrophulariaceae | Verbascum | This compound | fabad.org.tr |
| Rutaceae | Citrus | This compound | researchgate.net |
Quantitative and Qualitative Distribution of this compound in Plant Tissues
The accumulation of this compound and its analogs is not uniform throughout the plant. These compounds are typically found in the aerial parts, including the leaves and flowers. edaegypt.gov.egekb.eg Research on various species within the Lamiaceae family, such as Stachys spinosa and Sideritis lanata, has confirmed the presence of chrysoeriol derivatives in their aerial parts. ekb.eg Similarly, studies on Artemisia judaica (Asteraceae) have identified related compounds in its leaves and flowering aerial parts. edaegypt.gov.eg
Quantitative analysis, while limited for the specific diglucoside, has been performed for the closely related Chrysoeriol 7-O-glucoside in several Asteraceae species. In a study of six species, the content of this mono-glucoside varied significantly, indicating genetic influence on production levels. For example, in the herb of Lactuca sibirica, the concentration of Chrysoeriol 7-O-glucoside was measured at 7.00 mg/g of dry plant material, where it was a predominant flavonoid. mdpi.com In contrast, the content in Ixeris chinensis subsp. versicolor was lower, at 2.27 mg/g. mdpi.com This highlights the variability in flavonoid accumulation even within the same plant family.
Table 2: Quantitative Data for Chrysoeriol 7-O-glucoside in Select Asteraceae Species
| Plant Species | Plant Part | Compound Measured | Concentration (mg/g dry weight) | Source(s) |
|---|---|---|---|---|
| Lactuca sibirica | Herb | Chrysoeriol 7-O-glucoside | 7.00 | mdpi.com |
| Ixeris chinensis subsp. versicolor | Herb | Chrysoeriol 7-O-glucoside | 2.27 | mdpi.com |
Influence of Environmental and Developmental Factors on this compound Accumulation
The synthesis and accumulation of flavonoid glycosides are dynamic processes heavily influenced by the plant's interaction with its environment and its developmental stage. nih.gov These compounds are not produced at constant levels but rather in response to specific internal and external cues. core.ac.uk
Abiotic stressors, which are non-living environmental factors, are potent modulators of flavonoid biosynthesis. nih.govmdpi.com Factors such as light intensity and quality (especially UV radiation), temperature fluctuations, and water availability can significantly alter a plant's phytochemical profile. core.ac.ukplos.org
Light: Increased light intensity and exposure to UV radiation are known to induce the production of flavonoids, which act as a natural sunscreen to protect the plant's photosynthetic machinery. core.ac.uk For instance, UV-B radiation can favor the biosynthesis of certain flavonoids that are efficient scavengers of reactive oxygen species (ROS), a byproduct of stress. mdpi.com Conversely, shading can reduce the accumulation of some flavonoids. core.ac.uk
Temperature: Both high and low temperatures can act as stressors that trigger flavonoid production. mdpi.com High temperatures may inhibit the synthesis of some flavonoids by affecting enzyme activity, while low temperatures often induce their biosynthesis. plos.org For example, in some species, a decrease in temperature leads to an increase in total phenolics and flavonoids. mdpi.com
Water Availability: Drought stress is another condition known to stimulate the accumulation of flavonoids, which help the plant cope with oxidative stress and maintain cellular stability. mdpi.com
While these are general responses for the flavonoid class, it is expected that the biosynthesis of this compound is similarly regulated by these abiotic factors as part of the plant's adaptive strategy. nih.govagriculturejournals.cz
Biotic factors, such as attacks by herbivores and infections by pathogens, are significant drivers of secondary metabolite production. Flavonoids are key components of a plant's chemical defense system. mdpi.com They can act as deterrents to feeding insects, and they possess antimicrobial properties that can inhibit the growth of pathogenic fungi and bacteria. nih.gov
Advanced Methodologies for Isolation, Purification, and Enrichment of Chrysoeriol 7 Diglucoside
Modern Chromatographic Techniques for High-Purity Chrysoeriol-7-diglucoside Isolation
Chromatography remains a cornerstone in the purification of natural products. lcms.cz Recent advancements have led to the development of high-resolution techniques capable of separating structurally similar flavonoids with high efficiency.
Preparative High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) Applications
Preparative High-Performance Liquid Chromatography (HPLC) is a principal technique for the final purification of this compound from enriched fractions. nih.gov By employing columns packed with small-particle stationary phases, typically reversed-phase materials like C18, and optimized mobile phase gradients, high resolution and purity can be achieved. lcms.cz The scalability from analytical to preparative HPLC is a key advantage, allowing for the processing of milligram to gram quantities of the compound. lcms.cznih.gov
Ultra-Performance Liquid Chromatography (UPLC), a more recent innovation, utilizes sub-2 µm particle columns and operates at higher pressures than conventional HPLC. plantaanalytica.com This results in significantly faster separations and improved resolution, which is particularly beneficial when dealing with complex mixtures containing numerous flavonoid glycosides. plantaanalytica.com While primarily an analytical tool, the principles of UPLC can inform the development of highly efficient preparative HPLC methods. plantaanalytica.com The transfer of methods from UPLC to preparative HPLC allows for the targeted isolation of compounds identified during initial screening. nih.gov
A typical approach involves initial fractionation of a crude plant extract, followed by semi-preparative or preparative HPLC for the final purification of this compound. The choice of mobile phase, often a combination of acidified water and an organic solvent like acetonitrile (B52724) or methanol (B129727), is critical for achieving optimal separation. acs.org
Table 1: Comparison of Preparative HPLC and UPLC for Flavonoid Isolation
| Feature | Preparative HPLC | Ultra-Performance Liquid Chromatography (UPLC) |
| Primary Use | Isolation and purification of compounds (mg to g scale) lcms.cz | High-resolution analysis and quantification plantaanalytica.com |
| Particle Size | 3-10 µm or larger | < 2 µm plantaanalytica.com |
| Operating Pressure | Lower to moderate | High (up to 1,300 bar) plantaanalytica.com |
| Resolution | Good to high | Very high plantaanalytica.com |
| Analysis Time | Longer | Shorter plantaanalytica.com |
| Solvent Consumption | Higher | Lower plantaanalytica.com |
Countercurrent Chromatography (CCC) and Centrifugal Partition Chromatography (CPC) for Scalable Isolation
Countercurrent Chromatography (CCC) and its modern counterpart, Centrifugal Partition Chromatography (CPC), are liquid-liquid partition chromatography techniques that eliminate the use of a solid stationary phase. researchgate.netgilson.com This is particularly advantageous for the purification of natural products as it prevents irreversible adsorption and sample denaturation. researchgate.netrotachrom.com These techniques rely on the partitioning of the solute between two immiscible liquid phases. researchgate.net
For the separation of flavonoid glycosides like this compound, polar solvent systems are often employed. A common system is the mixture of ethyl acetate (B1210297), butanol, and water. researchgate.net The selection of the appropriate solvent system is crucial and is based on the partition coefficient (Kd) of the target compound. gilson.com A successful separation often involves a multi-step approach, where CCC or CPC is used for initial fractionation, followed by a final polishing step with preparative HPLC. For instance, a study on the isolation of flavonoids from Lonicera japonica leaves used a two-phase solvent system of methyl tert-butyl ether/n-butanol/acetonitrile/water to separate flavonoid glycosides. nih.gov
CPC has been successfully used for the preparative isolation of various natural products, demonstrating its scalability and efficiency. researchgate.netmdpi.com The elution-extrusion mode in CPC can further enhance the recovery and purity of the target compounds. mdpi.com
Selective Adsorption and Ion-Exchange Resins in Initial Fractionation Strategies
Initial fractionation of crude plant extracts is a critical step to reduce complexity and enrich the target compound, this compound, before final purification. Adsorption chromatography using resins like XAD-7 has been employed for the initial cleanup of plant extracts containing flavonoids. uib.no
Ion-exchange chromatography is another powerful tool, particularly for separating compounds based on their charge. jmb.or.kr Flavonoids can possess acidic hydroxyl groups, and their interaction with ion-exchange resins can be manipulated by adjusting the pH. jmb.or.kr Anion-exchange resins can be used to selectively retain acidic compounds, which can then be eluted by changing the pH or ionic strength of the mobile phase. eeer.org The choice of resin, whether strong or weak, and its functional groups, significantly impacts the selectivity of the separation. journalssystem.com For instance, the ion-exchange capacity (IEC) of a resin influences its selectivity for different ions. eeer.org
These resin-based fractionation strategies are often used in the preliminary stages of purification to remove unwanted compounds like chlorophylls, tannins, and primary metabolites, thereby enriching the flavonoid fraction containing this compound for subsequent high-resolution chromatographic steps.
Emerging Extraction Technologies for this compound
Traditional solvent extraction methods are increasingly being replaced by more efficient and environmentally friendly "green" extraction techniques. frontiersin.org These modern methods often result in higher yields, shorter extraction times, and reduced solvent consumption. frontiersin.orgajgreenchem.com
Supercritical Fluid Extraction (SFE) Optimization Parameters
Supercritical Fluid Extraction (SFE) primarily utilizes supercritical carbon dioxide (SC-CO2) as the extraction solvent. ajgreenchem.com SC-CO2 is non-toxic, non-flammable, and easily removed from the extract. ajgreenchem.com The solvating power of SC-CO2 can be finely tuned by modifying the pressure and temperature. ajgreenchem.com
For the extraction of moderately polar flavonoids like this compound, the use of a co-solvent is often necessary to increase the polarity of the supercritical fluid. ajgreenchem.com Common co-solvents include ethanol (B145695) and methanol. The optimization of SFE parameters is crucial for maximizing the extraction yield.
Table 2: Key Optimization Parameters in Supercritical Fluid Extraction
| Parameter | Effect on Extraction | Typical Range |
| Pressure | Increases fluid density and solvating power. ajgreenchem.com | 100 - 400 bar |
| Temperature | Affects both solvent density and solute vapor pressure. ajgreenchem.com | 40 - 80 °C |
| Co-solvent | Increases the polarity of the supercritical fluid to enhance extraction of polar compounds. ajgreenchem.com | 5 - 20% (e.g., ethanol, methanol) |
| Flow Rate | Influences extraction time and efficiency. | 1 - 5 mL/min |
While SFE has been explored for the extraction of various phenolic compounds, its application specifically for this compound is an area of ongoing research. researchgate.net
Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) Enhancements
Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) are two prominent green extraction techniques that enhance extraction efficiency through physical phenomena. frontiersin.org
UAE utilizes acoustic cavitation to disrupt plant cell walls, facilitating the release of intracellular contents into the solvent. nih.gov Key parameters to optimize in UAE include ultrasonic power, frequency, extraction time, temperature, and the solvent-to-solid ratio. nih.govffhdj.com Studies have shown that UAE can significantly improve the extraction yield of phytochemicals compared to conventional methods. ffhdj.com For instance, an optimized UAE method for Etlingera elatior inflorescence used 70% ethanol at 50°C with a 1:20 solid-to-solvent ratio. ffhdj.com
MAE employs microwave energy to heat the solvent and the plant matrix, leading to cell rupture and enhanced mass transfer of the target compounds. sciopen.com The efficiency of MAE is influenced by factors such as microwave power, extraction time, solvent type and concentration, and the solvent-to-sample ratio. sciopen.comnih.gov MAE has been shown to be more effective and less time-consuming than conventional extraction methods for various phenolic compounds. nih.govmdpi.com For example, MAE of herbacetin (B192088) diglucoside from flaxseed cakes was optimized with an irradiation time of 6 minutes at 150 W. nih.gov The use of ionic liquids as solvents in MAE (IL-MAE) is an emerging green approach that can further enhance extraction efficiency. phcogrev.com
Both UAE and MAE have been successfully applied to the extraction of flavonoids and other phenolic compounds from various plant sources, indicating their high potential for the efficient extraction of this compound. europa.euunipv.itresearchgate.net
Table 3: Comparison of UAE and MAE for Phytochemical Extraction
| Feature | Ultrasound-Assisted Extraction (UAE) | Microwave-Assisted Extraction (MAE) |
| Mechanism | Acoustic cavitation disrupts cell walls. nih.gov | Dipolar rotation and ionic conduction cause cell rupture. sciopen.com |
| Key Advantages | Reduced solvent and energy consumption, shorter extraction time. nih.gov | Higher yields, low extraction time, reduced solvent use. sciopen.com |
| Temperature | Can be operated at lower temperatures, suitable for thermolabile compounds. nih.gov | Can generate high temperatures quickly, potentially degrading some compounds. sciopen.com |
| Common Solvents | Ethanol, methanol, water. ffhdj.com | Ethanol, methanol, water, ionic liquids. nih.govphcogrev.com |
Accelerated Solvent Extraction (ASE) for Efficient Matrix Disruption
Accelerated Solvent Extraction (ASE), also known as Pressurized Liquid Extraction (PLE), is a highly efficient and automated technique for extracting compounds from solid and semi-solid samples. semanticscholar.orgnih.govmdpi.com This method utilizes conventional solvents at elevated temperatures and pressures, which significantly enhances the extraction process for compounds like this compound from complex plant matrices. semanticscholar.orglcms.cz
The core principle of ASE lies in using temperatures above the normal boiling point of the solvent. mdpi.com The high pressure applied (typically 1500-2000 psi) maintains the solvent in its liquid state, preventing it from boiling. semanticscholar.orgnih.gov This high-temperature, high-pressure state has several advantages for extraction. Firstly, it disrupts the surface equilibrium, as the solubility of the analyte increases at higher temperatures. Secondly, the high temperature decreases the viscosity of the solvent while increasing its diffusion rate, allowing for better penetration into the pores of the plant matrix. semanticscholar.org This improved mass transfer facilitates the rapid and efficient solubilization and removal of target analytes like this compound.
Compared to traditional methods like Soxhlet or maceration, ASE offers significant benefits, including drastically reduced extraction times (minutes versus hours), lower solvent consumption, and higher extraction efficiency. lcms.czakjournals.com The process is automated and performed in an oxygen- and light-free environment, which minimizes the risk of degradation for sensitive compounds during extraction. nih.govorgprints.org The selection of extraction parameters such as solvent type, temperature, pressure, and static extraction time is critical and must be optimized for the specific plant material and target compound. mdpi.comnih.gov For polar flavonoid glycosides like this compound, polar solvents such as methanol, ethanol, or their aqueous mixtures are typically employed. mdpi.com
The table below illustrates typical parameters used in Accelerated Solvent Extraction for flavonoids from various plant sources, which can be adapted for this compound.
| Plant Material | Target Compounds | Solvent | Temperature (°C) | Pressure (psi) | Static Time (min) | Reference |
|---|---|---|---|---|---|---|
| Polygonum aviculare | Rutin (B1680289), Isoquercitrin (B50326) | Methanol | 100 | Not Specified | 5 | akjournals.com |
| Onion (Allium cepa) | Quercetin-4'-glucoside, Quercetin-3,4'-diglucoside | Methanol (60% aq.) | 40 | 1500 | 1 (2 cycles) | orgprints.org |
| Gardeniae Fructus | Iridoids, Flavonoids | Ethanol (75% aq.) | 140 | 1500 | 10 | nih.gov |
| Soybean (Glycine max) | Isoflavone aglycones | Methanol-water (75:25, v/v) | 125 | Not Specified | Not Specified (3 cycles) | mdpi.com |
Methodologies for Purity Assessment and Quality Control of Isolated this compound
Following isolation and purification, a rigorous assessment of the purity and identity of this compound is essential for quality control. This is typically achieved through a combination of chromatographic and spectroscopic techniques, each providing complementary information to confirm the compound's identity and quantify its purity.
Chromatographic Purity is primarily assessed using High-Performance Liquid Chromatography (HPLC), often coupled with a Diode Array Detector (DAD) or a Mass Spectrometer (MS). mdpi.comresearchgate.net
High-Performance Liquid Chromatography (HPLC-DAD): This is the workhorse method for purity assessment. researchgate.net The isolated this compound is injected into an HPLC system, typically with a reverse-phase column (e.g., C18). A gradient elution using a mobile phase of acidified water and an organic solvent like acetonitrile or methanol is common for separating flavonoids. mdpi.comnih.gov Purity is determined by analyzing the resulting chromatogram. An ideal result for a pure compound is a single, sharp, and symmetrical peak at a specific retention time. The DAD provides UV-Vis spectra across the peak, which should be consistent and match the known absorption maxima for a chrysoeriol-type flavonoid structure (typically around 255-270 nm and 340-350 nm). mdpi.comtcfdatu.org Chromatographic purity is often expressed as a percentage of the total peak area.
Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful hyphenated technique confirms both identity and purity. As the compound elutes from the LC column, it is ionized (e.g., via Electrospray Ionization - ESI) and its mass-to-charge ratio (m/z) is determined. mdpi.com For this compound (C₂₈H₃₂O₁₆, Molar Mass: 624.54 g/mol ), MS analysis in negative ion mode would be expected to show a deprotonated molecular ion [M-H]⁻ at m/z 623. biosynth.com Tandem MS (MS/MS or MSⁿ) experiments can be performed to fragment the ion, which would show characteristic losses of the two glucose units (each 162 Da) to yield the aglycone fragment (Chrysoeriol) at m/z 299. mdpi.com The presence of a single LC peak with the correct mass affirms purity.
Spectroscopic Purity involves methods that analyze the interaction of the molecule with electromagnetic radiation to confirm its structural integrity and the absence of impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most definitive method for structural elucidation and purity confirmation. mdpi.comuoguelph.ca ¹H-NMR and ¹³C-NMR spectra provide detailed information about the chemical environment of every proton and carbon atom in the molecule, respectively. A pure sample of this compound will exhibit a specific set of signals with characteristic chemical shifts and coupling constants that correspond to the chrysoeriol (B190785) backbone and the two attached glucose moieties. The absence of unexpected or extraneous signals is a strong indicator of high spectroscopic purity. Two-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) can further confirm the precise connectivity of the atoms, including the attachment point of the diglucoside chain to the chrysoeriol aglycone at the 7-position.
UV-Vis Spectroscopy: While primarily used in conjunction with HPLC-DAD, a standalone UV-Vis spectrum of the purified compound dissolved in a solvent like methanol can serve as a quick quality check. mdpi.com The spectrum should display the characteristic absorption bands for a flavone (B191248). The use of chemical shift reagents (e.g., NaOMe, AlCl₃, NaOAc) can further help to confirm the substitution pattern on the flavonoid skeleton. mdpi.com
The following table summarizes the key quality control methodologies for assessing the purity of isolated this compound.
| Methodology | Principle | Information Provided | Indication of Purity |
|---|---|---|---|
| HPLC-DAD | Chromatographic separation based on polarity with UV-Vis detection. | Retention time, Chromatographic profile, UV-Vis spectrum. | A single, symmetrical peak with a consistent and correct UV spectrum. Purity >95% by area. |
| LC-MS | Chromatographic separation coupled with mass analysis. | Retention time, Molecular weight, Fragmentation pattern. | A single peak corresponding to the correct molecular ion (e.g., [M-H]⁻ at m/z 623) and expected fragments. |
| NMR (¹H, ¹³C) | Analysis of nuclear spin states in a magnetic field. | Complete chemical structure, Atom connectivity, Stereochemistry. | Spectra match the reference structure with no significant extraneous signals. |
| UV-Vis Spectroscopy | Measurement of light absorption by the molecule. | Absorption maxima (λmax). | Spectrum exhibits characteristic absorption bands for the chrysoeriol chromophore. |
Biosynthetic Pathways and Genetic Regulation of Chrysoeriol 7 Diglucoside
Elucidation of Precursor Compounds and Enzymatic Transformations in Flavonoid Biosynthesis
The construction of Chrysoeriol-7-diglucoside begins with foundational molecules derived from primary metabolism, which are sequentially modified by specific enzymes to build the characteristic flavonoid structure and add the necessary chemical groups.
Core Flavone (B191248) Skeleton Formation (e.g., Chalcone (B49325) Synthase, Chalcone Isomerase)
The biosynthesis of the core C6-C3-C6 flavonoid skeleton is a well-characterized pathway. mdpi.com It initiates with precursors from the phenylpropanoid pathway. nih.govnih.gov Phenylalanine is converted to p-coumaroyl-CoA through the sequential action of phenylalanine ammonia-lyase (PAL), cinnamate-4-hydroxylase (C4H), and 4-coumarate:CoA ligase (4CL). nih.gov
The first committed step in flavonoid biosynthesis is catalyzed by Chalcone Synthase (CHS) . nih.gov This key enzyme performs a series of condensation reactions, combining one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form a tetraketide intermediate. mdpi.comresearchgate.net This intermediate then undergoes intramolecular cyclization to produce naringenin (B18129) chalcone. mdpi.com
Following its synthesis, naringenin chalcone is rapidly and stereospecifically converted into the flavanone (B1672756) (2S)-naringenin by the enzyme Chalcone Isomerase (CHI) . mdpi.comnih.gov While this cyclization can occur spontaneously, CHI increases the reaction rate by a factor of 107. nih.gov Naringenin serves as a critical branch-point intermediate for the synthesis of various flavonoid classes. nih.gov From naringenin, the pathway proceeds towards the flavone backbone. Flavone Synthase (FNS) introduces a double bond between carbons 2 and 3 of the C-ring to convert the flavanone naringenin into the flavone apigenin (B1666066). mdpi.comnih.gov
Specific Glycosyltransferase Activities (e.g., UDP-Glycosyltransferases) Involved in 7-O-Diglucosylation
Glycosylation is a crucial final modification step that enhances the stability and solubility of flavonoids. This process is catalyzed by a large family of enzymes known as UDP-glycosyltransferases (UGTs), which transfer a sugar moiety from an activated donor, like UDP-glucose, to the flavonoid aglycone. maxapress.comfrontiersin.org
The formation of this compound from the chrysoeriol (B190785) aglycone requires the sequential attachment of two glucose molecules to the hydroxyl group at the C7 position. This is a specific form of O-glycosylation. While the precise UGTs responsible for the diglucosylation of chrysoeriol are not universally characterized across all species, research has identified UGTs that catalyze 7-O-glycosylation on various flavonoids. For instance, CsUGT75L12 from tea plants (Camellia sinensis) has been shown to specifically transfer glucose to the 7-OH position of multiple flavonoid acceptors. mdpi.comnih.gov The formation of a diglucoside, such as a gentiobioside, often involves the action of two UGTs or a single UGT that can add a second sugar to an existing glycoside. biosynth.com For example, the biosynthesis of flavonoid 7-O-neohesperidosides in tea involves sequential 7-O-glucosylation followed by the addition of a second sugar. frontiersin.org
Role of Methyltransferases in Chrysoeriol Aglycone Formation
The chrysoeriol aglycone is a 3'-O-methylated derivative of another common flavone, luteolin (B72000). mdpi.comnih.gov The formation of chrysoeriol is therefore dependent on the activity of specific O-methyltransferases (OMTs). These enzymes catalyze the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the 3'-hydroxyl group on the B-ring of luteolin. frontiersin.orgresearchgate.net
Several flavonoid OMTs capable of this reaction have been identified in various plant species. For instance, a rice-derived 3'-OMT known as ROMT-9 has demonstrated high regiospecificity and activity in converting luteolin to chrysoeriol. nih.govresearchgate.net Similarly, OMTs from Scutellaria baicalensis (SbPFOMT 2 and 5) have been shown to methylate the 3′-hydroxyl group of luteolin to yield chrysoeriol. mdpi.com The pathway to the aglycone typically proceeds from naringenin to apigenin (via FNS), which is then hydroxylated to luteolin by flavonoid 3'-hydroxylase (F3'H), and finally methylated by an OMT to form chrysoeriol. nih.govfrontiersin.org
Genetic and Molecular Regulation of Biosynthetic Enzymes in this compound Production
Gene Expression Profiling (Transcriptomics) of Biosynthetic Genes
Transcriptomic analysis, which profiles the expression of all genes in a cell or tissue at a given time, has become a powerful tool for dissecting flavonoid biosynthetic pathways. mdpi.com Studies in various plants have shown that the genes encoding the enzymes for flavonoid production (e.g., CHS, CHI, F3'H, FNS, OMT, and UGT) are often co-regulated, meaning their expression levels rise and fall in a coordinated manner in tissues where the final products accumulate. researchgate.netnih.gov
For example, in a study of muscadine grapes (Vitis rotundifolia), the upregulated expression of CHS genes was correlated with a higher accumulation of chrysoeriol-7-O-glucoside in ripening berries. mdpi.com Similarly, in rice, transcriptomic analysis under specific stress conditions revealed a significant positive correlation between the expression of chalcone synthase and chalcone isomerase genes and the accumulation of chrysoeriol-glycoside derivatives. frontiersin.org In Chinese prickly ash (Zanthoxylum L.), the expression of most structural genes in the flavonoid pathway, including those leading to chrysoeriol, was found to be under rigorous time-dependent regulation by MYB transcription factors. nih.gov These studies demonstrate that the abundance of this compound is directly linked to the transcriptional activity of its biosynthetic genes.
| Gene Family | Abbreviation | Function in Pathway | Organism Studied | Observed Correlation |
|---|---|---|---|---|
| Chalcone Synthase | CHS | Core skeleton formation | Muscadine Grape (Vitis rotundifolia) | Upregulation linked to higher chrysoeriol-7-O-glucoside levels. mdpi.com |
| Chalcone Isomerase | CHI | Core skeleton formation | Rice (Oryza sativa) | Positive correlation with chrysoeriol glycoside accumulation. frontiersin.org |
| Flavonoid 3'-hydroxylase | F3'H | Luteolin formation | Chinese Prickly Ash (Zanthoxylum L.) | Co-regulated with other flavonoid pathway genes. nih.gov |
| O-methyltransferase | OMT | Chrysoeriol aglycone formation | Rice (Oryza sativa) | ROMT-9 identified as a key enzyme for chrysoeriol synthesis. researchgate.net |
Proteomic and Metabolomic Insights into Pathway Regulation
Proteomics (the study of proteins) and metabolomics (the study of metabolites) provide a more direct snapshot of the functional state of a biosynthetic pathway than transcriptomics alone. mdpi.com Metabolomic analyses have successfully identified and quantified chrysoeriol and its various glycosides, including diglucosides, in numerous plant species such as Panax quinquefolius and muscadine grapes. mdpi.comresearchgate.net
Integrated "multi-omic" studies, which combine transcriptomic, proteomic, and metabolomic data, offer powerful insights into regulation. For instance, a combined analysis in alfalfa (Medicago sativa) under stress conditions showed that changes in the abundance of key proteins like phenylalanine ammonia-lyase (PAL) directly impacted the levels of downstream metabolites, including chalcones, the precursors to all flavonoids. nih.gov In a study on Panax quinquefolius, a strong correlation was found between the high expression of biosynthetic genes in leaves and flowers and the specific accumulation of flavonoid metabolites, including chrysoeriol derivatives, in those same tissues. mdpi.com This integrated approach allows researchers to build regulatory network models, linking specific transcription factors (like those from the MYB and bHLH families) to the expression of biosynthetic genes and the resulting accumulation of specific flavonoids such as this compound. mdpi.comoup.commdpi.com
| Omics Approach | Key Finding | Organism/Context | Implication for this compound |
|---|---|---|---|
| Metabolomics | Identified specific accumulation of Chrysoeriol-7-O-gentiobioside and other derivatives. mdpi.com | Muscadine Grape (Vitis rotundifolia) | Confirms the presence and structure of the final product in the plant. |
| Proteomics & Metabolomics | Changes in key enzyme abundance (e.g., PAL) directly affect downstream flavonoid precursors. nih.gov | Alfalfa (Medicago sativa) | Demonstrates that protein-level regulation is critical for controlling the flux through the pathway. |
| Integrated Transcriptomics & Metabolomics | Correlated high gene expression in specific tissues with the accumulation of chrysoeriol derivatives. mdpi.comresearchgate.net | American Ginseng (Panax quinquefolius) | Shows tissue-specific regulation and links gene activity directly to metabolite production. |
| Integrated Transcriptomics & Metabolomics | Linked expression of specific transcription factors (MYBs) to regulation of the entire flavonoid pathway. nih.gov | Chinese Prickly Ash (Zanthoxylum L.) | Identifies the master switches that control the biosynthesis of the entire class of compounds. |
Transcription Factors Governing Flavonoid Glycoside Accumulation
The synthesis and accumulation of flavonoid glycosides, including this compound, are meticulously controlled at the gene transcription level. This regulation is primarily orchestrated by a combination of transcription factors that ensure these compounds are produced in the right place, at the right time, and in the right amounts.
A central role in this process is played by the MYB-bHLH-WD40 (MBW) protein complex. mdpi.comoup.com This complex acts as a master switch, directly regulating the expression of the structural genes that code for the enzymes of the flavonoid biosynthetic pathway. mdpi.comoup.com The components of this complex are:
R2R3-MYB proteins: These transcription factors are often the determinants of which specific branch of the flavonoid pathway is activated. mdpi.comwiley.com For instance, in Arabidopsis thaliana, the R2R3-MYB proteins MYB11, MYB12, and MYB111 are known to activate the early steps of flavonol biosynthesis. nih.govresearchgate.nettandfonline.com While specific MYBs for chrysoeriol are less defined, it is understood that they are crucial for activating the genes for enzymes like chalcone synthase (CHS), chalcone isomerase (CHI), and flavanone 3'-hydroxylase (F3'H), which are essential for producing the chrysoeriol aglycone. mdpi.com
bHLH (basic Helix-Loop-Helix) proteins: Also known as MYC-like factors, these proteins work in tandem with MYB factors as part of the MBW complex. mdpi.comoup.com They are essential for the transcriptional regulation of the late-stage genes in the flavonoid pathway. oup.com
WD40 (or WDR) proteins: These proteins act as a stabilizing scaffold for the MYB and bHLH proteins, enabling the formation and function of the MBW complex. mdpi.comoup.com
Beyond the core MBW complex, other families of transcription factors also contribute to the fine-tuning of flavonoid production. The WRKY family of transcription factors, for example, plays a critical role in modulating flavonoid biosynthesis, often in response to environmental stresses like UV radiation or pathogen attack. nih.govmdpi.comresearchgate.net They bind to specific DNA sequences called W-box elements found in the promoters of flavonoid-related genes. nih.gov Similarly, bZIP transcription factors are known to be involved, with the Arabidopsis protein HY5 activating the expression of CHS and FLS to regulate flavonoid accumulation. nih.gov
The final step in the formation of this compound is glycosylation, a reaction catalyzed by UDP-glycosyltransferases (UGTs). The regulation of the genes encoding these specific UGTs is less understood but is likely governed by a combination of the aforementioned transcription factors and other tissue-specific or developmentally regulated factors to ensure the precise attachment of the two glucose molecules.
Biotechnological and Metabolic Engineering Approaches for Enhanced this compound Production
Given the low natural abundance of many valuable flavonoids, biotechnology and metabolic engineering offer powerful strategies to increase the production of specific compounds like this compound. nih.govnih.gov These approaches involve modifying biological systems to optimize the output of the desired molecule.
Heterologous Expression Systems for Biosynthetic Enzymes
A prominent strategy involves introducing the necessary biosynthetic genes into microbial hosts, such as Escherichia coli or the yeast Saccharomyces cerevisiae. nih.govnih.govnih.gov These microorganisms can be grown quickly and cost-effectively in large-scale fermenters, turning them into cellular factories for chrysoeriol and its glycosides.
To achieve this, the entire enzymatic pathway to chrysoeriol must be reconstructed in the host organism. This involves the sequential action of several enzymes, each of which needs to be expressed from an introduced gene. nih.govfrontiersin.org A study successfully produced chrysoeriol in E. coli by first producing its precursor, luteolin, and then converting it to chrysoeriol using an O-methyltransferase (OMT). mdpi.com Another effort achieved de novo production of chrysoeriol in Streptomyces albidoflavus by integrating eight different genes into the bacterium's chromosome. nih.gov
| Enzyme | Abbreviation | Function in Chrysoeriol Biosynthesis |
| Phenylalanine ammonia-lyase | PAL | Converts L-phenylalanine to cinnamic acid. |
| Cinnamate-4-hydroxylase | C4H | Hydroxylates cinnamic acid to produce p-coumaric acid. |
| 4-Coumarate-CoA ligase | 4CL | Activates p-coumaric acid to p-coumaroyl-CoA. |
| Chalcone synthase | CHS | Condenses p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone. |
| Chalcone isomerase | CHI | Isomerizes naringenin chalcone to naringenin. |
| Flavanone 3'-hydroxylase | F3'H | Hydroxylates naringenin to produce eriodictyol (B191197). |
| Flavone synthase | FNS | Converts eriodictyol to luteolin. |
| O-methyltransferase | OMT | Methylates luteolin at the 3'-hydroxyl group to form the chrysoeriol aglycone. |
| UDP-glycosyltransferase | UGT | Transfers glucose units to the chrysoeriol aglycone to form this compound. |
Cell Culture and Suspension Cultures for Controlled Production
Plant cell and suspension cultures offer an alternative production platform that is independent of climate and geography. nih.govpjoes.commdpi.com These cultures can be grown in controlled bioreactor environments, providing a continuous and sustainable source of phytochemicals. nih.gov
Several strategies can be employed to boost the yield of this compound in these cultures:
Elicitation: The addition of signaling molecules, known as elicitors (such as methyl jasmonate, salicylic (B10762653) acid, or yeast extract), can trigger plant defense responses and stimulate the flavonoid biosynthetic pathway, leading to higher product accumulation. mdpi.com
Precursor Feeding: Supplying the culture medium with biosynthetic precursors (e.g., L-phenylalanine or naringenin) can bypass early, rate-limiting steps in the pathway and increase the final yield.
Optimization of Culture Conditions: Fine-tuning environmental parameters such as the nutrient medium, pH, temperature, and light can significantly influence cell growth and the production of secondary metabolites. pjoes.com
CRISPR-Cas and Gene Editing Strategies for Pathway Modulation
The revolutionary CRISPR-Cas9 technology and other gene-editing tools provide a means for highly precise and targeted genetic modifications to enhance flavonoid production. frontiersin.orgmaxapress.com This technology can be applied to both microbial hosts and the original plants.
Key strategies for pathway modulation include:
Upregulating Key Genes: The promoter regions of rate-limiting enzymes in the chrysoeriol pathway can be edited to increase their expression, thereby boosting the metabolic flow towards the final product. nih.gov
Downregulating Competing Pathways: Flavonoid biosynthesis is a branched pathway. CRISPR can be used to knock out or suppress genes in competing branches, redirecting metabolic precursors towards chrysoeriol synthesis. For example, suppressing the gene for flavonol synthase (FLS) could increase the availability of the precursor naringenin for the flavone pathway. oup.com A study in soybean demonstrated that knocking out a UDP-glycosyltransferase gene using CRISPR/Cas9 led to enhanced pest resistance, showcasing the power of this tool to modify flavonoid profiles. researchgate.net
Modulating Transcription Factors: The genes of negative regulators (repressors) in the flavonoid pathway can be knocked out. For instance, editing the gene FtMYB45, a negative regulator in Tartary buckwheat, was shown to promote flavonoid biosynthesis. frontiersin.org Conversely, the expression of positive regulators can be enhanced.
By integrating these advanced biotechnological approaches, it is possible to develop sustainable and high-yield production systems for valuable compounds like this compound. nih.gov
Mechanistic Elucidation of Biological Activities of Chrysoeriol 7 Diglucoside in Pre Clinical Models
Antioxidant and Free Radical Scavenging Mechanisms
The antioxidant action of chrysoeriol (B190785) and its glycosides is a key area of investigation, attributed to their chemical structure. These mechanisms are multifaceted, involving direct interaction with reactive species and the enhancement of the body's endogenous antioxidant defenses. biosynth.comnih.gov
Direct Scavenging of Reactive Oxygen Species (ROS) and Reactive Nitrogen Species (RNS)
Chrysoeriol has demonstrated the ability to directly mitigate oxidative stress by reducing the generation of reactive oxygen species (ROS). nih.govnih.gov Studies on related compounds indicate that the glycoside forms of chrysoeriol can be efficient scavengers of synthetic radicals like DPPH (2,2-diphenyl-1-picrylhydrazyl). nih.gov In fact, one study found that a chrysoeriol glycoside was a more effective scavenger of DPPH radicals than its aglycone form, chrysoeriol. nih.gov This direct scavenging activity helps to neutralize potentially damaging free radicals, thereby protecting cells from oxidative damage. biosynth.com
Upregulation of Endogenous Antioxidant Enzyme Systems (e.g., via Nrf2 pathway activation)
Beyond direct scavenging, chrysoeriol enhances the cell's own antioxidant defenses by activating key transcription factors, most notably the Nuclear factor erythroid 2-related factor 2 (Nrf2). nih.govnih.govmdpi.com When activated by chrysoeriol, Nrf2 translocates to the cell nucleus, where it initiates the transcription of a suite of antioxidant and cytoprotective genes. mdpi.com This leads to the increased expression of several crucial endogenous antioxidant enzymes.
Pre-clinical studies using chrysoeriol in cell models have shown a significant upregulation of enzymes such as heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO-1), and superoxide dismutase 2 (SOD2). nih.govnih.govmdpi.com The induction of these enzymes fortifies the cell against oxidative insults. nih.govmdpi.com For instance, chrysoeriol has been shown to strongly induce HO-1 expression while promoting the nuclear migration of Nrf2, thereby boosting the antioxidant effect. mdpi.com
Table 1: Upregulation of Endogenous Antioxidant Systems by Chrysoeriol| Pathway/Transcription Factor | Upregulated Enzyme | Observed Effect | Reference |
|---|---|---|---|
| Nrf2 | Heme Oxygenase-1 (HO-1) | Strongly induced expression, enhancing antioxidant effect. | nih.govnih.govmdpi.com |
| Nrf2 | NAD(P)H Quinone Dehydrogenase 1 (NQO-1) | Markedly increased expression levels. | nih.govnih.gov |
| Nrf2 | Superoxide Dismutase 2 (SOD2) | Markedly increased expression levels. | nih.gov |
Chelation of Metal Ions and Inhibition of Pro-oxidant Enzymes
A recognized mechanism of antioxidant activity for flavonoids is their ability to chelate metal ions. nih.gov By binding to transition metals like iron and copper, they can prevent them from participating in redox reactions that generate highly reactive free radicals. Furthermore, chrysoeriol and its derivatives can inhibit pro-oxidant enzymes. Research comparing a chrysoeriol glycoside to its aglycone found that the glycoside was a more effective inhibitor of the superoxide-producing enzyme system, xanthine/xanthine oxidase. nih.gov
Anti-inflammatory Pathways and Cellular Targets
Chrysoeriol and its glycosides exhibit significant anti-inflammatory properties by intervening in key signaling pathways and reducing the production of inflammatory mediators. merckmillipore.comresearchgate.net
Inhibition of Pro-inflammatory Mediators (e.g., NF-κB, COX-2, iNOS, TNF-α, IL-6, IL-1β)
A central mechanism for the anti-inflammatory effect of chrysoeriol is the inhibition of the master inflammatory regulator, Nuclear Factor-kappa B (NF-κB). nih.govnih.gov By preventing the activation of NF-κB, chrysoeriol effectively downregulates the expression of numerous pro-inflammatory genes. merckmillipore.comnih.gov This leads to a marked reduction in the production of key inflammatory enzymes and cytokines.
Specifically, chrysoeriol has been shown to significantly inhibit the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). merckmillipore.comnih.govnih.gov A study on a related compound, chrysoeriol 7-O-(2-apiosyl)-glucoside, also demonstrated a reduction in the expression levels of iNOS and COX-2. mdpi.com The inhibition of COX-2 leads to decreased production of prostaglandin E2 (PGE2), a critical mediator of inflammation. merckmillipore.comnih.gov Similarly, inhibiting iNOS reduces the generation of nitric oxide (NO), another important inflammatory signaling molecule. mdpi.comnih.gov The anti-inflammatory actions of chrysoeriol also extend to the suppression of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). bohrium.com
Table 2: Inhibition of Pro-inflammatory Mediators by Chrysoeriol| Target Mediator | Effect of Chrysoeriol/Glycoside | Consequence | Reference |
|---|---|---|---|
| NF-κB (Nuclear Factor-kappa B) | Significantly attenuated activation. | Suppresses transcription of multiple pro-inflammatory genes. | merckmillipore.comnih.govnih.gov |
| COX-2 (Cyclooxygenase-2) | Significantly inhibited expression. | Decreased production of inflammatory prostaglandins (e.g., PGE2). | merckmillipore.comnih.govmdpi.com |
| iNOS (Inducible Nitric Oxide Synthase) | Potently inhibited induction/expression. | Reduced production of nitric oxide (NO). | mdpi.comnih.govmdpi.com |
| TNF-α (Tumor Necrosis Factor-alpha) | Inhibited over-expression. | Reduced key inflammatory cytokine levels. | bohrium.com |
| IL-6 (Interleukin-6) | Inhibited over-expression. | Reduced key inflammatory cytokine levels. | bohrium.com |
| IL-1β (Interleukin-1 beta) | Not explicitly detailed in provided search results. | - |
Modulation of Inflammatory Cytokine Production and Signaling Cascades (e.g., MAPK, STAT3)
The regulation of inflammatory mediators by chrysoeriol is controlled by upstream signaling cascades, particularly the Mitogen-Activated Protein Kinase (MAPK) pathway. nih.govnih.gov The MAPK family—which includes extracellular signal-regulated kinase (ERK), c-Jun NH2-terminal kinase (JNK), and p38—plays a critical role in transducing external stimuli into cellular inflammatory responses.
Research has demonstrated that chrysoeriol can abolish the phosphorylation of key MAPK proteins like p38 and Akt. merckmillipore.comnih.govnih.gov By inhibiting these upstream kinases, chrysoeriol effectively blocks the subsequent activation of transcription factors such as NF-κB and Activator protein-1 (AP-1), which are crucial for the expression of COX-2 and other inflammatory genes. nih.govnih.govnih.gov This modulation of the MAPK signaling cascade is a pivotal component of chrysoeriol's mechanism for controlling inflammatory responses. nih.gov
Effects on Immune Cell Activation and Migration in In Vitro Models
Specific studies detailing the effects of pure Chrysoeriol-7-diglucoside on the activation and migration of immune cells such as T-cells, macrophages, or neutrophils in in vitro models are not available in the reviewed scientific literature. Research has primarily focused on the aglycone chrysoeriol or other related flavonoids, leaving the direct immunomodulatory role of the diglucoside form uncharacterized.
Antiproliferative and Apoptotic Effects in Cancer Cell Lines
Direct evidence from in vitro studies demonstrating the antiproliferative and apoptotic effects of this compound on cancer cell lines is not well-documented in the current body of scientific research. While many flavonoid compounds are investigated for their anticancer properties, specific data, including IC50 values for different cancer cell lines treated with this compound, are not presently available.
There is a lack of specific preclinical data on the ability of this compound to induce cell cycle arrest in cancer cell lines. Consequently, information regarding its effect on key molecular regulators of the cell cycle, such as cyclins, cyclin-dependent kinases (CDKs), and inhibitors like p21 and p53, has not been elucidated.
The molecular mechanisms by which this compound might initiate apoptosis remain uninvestigated. There are no available studies that explore its potential to trigger the intrinsic (mitochondrial) pathway, characterized by the regulation of Bcl-2 family proteins (e.g., Bax, Bcl-2) and the activation of caspase-9, or the extrinsic (death receptor) pathway, which involves the activation of caspase-8.
The effect of this compound on critical oncogenic signaling pathways, including the PI3K/Akt and MAPK/ERK pathways, has not been reported in preclinical studies. The potential of this specific compound to modulate these pathways, which are central to cancer cell proliferation, survival, and metastasis, is an area requiring future investigation.
Neuroprotective Potential and Associated Mechanisms
The neuroprotective properties of this compound have not been a focus of published preclinical research. While flavonoids, as a class, are widely recognized for their potential antioxidant and anti-inflammatory benefits in the context of neurodegeneration, specific data for the diglucoside form is absent.
No in vitro studies using neuronal cell models (such as SH-SY5Y or microglial cells) are available to demonstrate whether this compound can attenuate neuroinflammation or oxidative stress. The mechanisms related to these potential effects, such as the inhibition of pro-inflammatory cytokine production or the activation of antioxidant pathways like the Nrf2/HO-1 system, have not been studied for this compound.
Modulation of Neurotransmitter Systems and Synaptic Plasticity
The neuroprotective actions of chrysoeriol have been demonstrated in various preclinical models, suggesting a potential for modulating the nervous system. nih.gov Research indicates that chrysoeriol has neuroprotective effects in rats and in models of Parkinson's disease. nih.gov This protection is often linked to the stability of neurotransmitter systems and the integrity of synaptic function.
While direct evidence on this compound is scarce, the mechanisms of structurally similar flavonoids, such as chrysin, offer insight. Many flavonoids are known to exert a GABA mimetic effect, modulating the GABAA receptor, which is the primary inhibitory neurotransmitter system in the brain. nih.gov Chrysin, for example, has been shown to modulate the chloride ion channel in the GABAA receptor. mdpi.com Furthermore, chrysin can influence other neurotransmitter systems, having been observed to restore dopamine levels in a mouse model of Parkinson's disease. mdpi.com
Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is a fundamental process for learning and memory. substack.comnih.gov This process involves complex signaling cascades that can lead to the insertion or removal of neurotransmitter receptors at the synapse, thereby altering its strength. nih.govyoutube.com The neuroprotective and anti-inflammatory activities of flavonoids like chrysoeriol may contribute to a cellular environment that supports healthy synaptic function, though direct studies linking this compound to long-term potentiation (LTP) or long-term depression (LTD) are not prominent in existing literature.
Inhibition of Amyloid-Beta Aggregation
Research specifically investigating the effect of this compound on amyloid-beta (Aβ) aggregation is not detailed in the available preclinical studies. However, the potential for flavonoids to interfere with amyloidogenic pathways is an active area of research in the context of Alzheimer's disease. nih.govmdpi.com
For instance, the related dietary flavonoid chrysin has been found to significantly ameliorate cognitive impairment and Alzheimer's disease pathology in APP/PS1 mice. nih.gov Mechanistic studies revealed that chrysin reduces the levels of both amyloid-β and phosphorylated tau. nih.gov This effect was attributed to a dual inhibitory activity against β-site amyloid precursor protein cleaving enzyme 1 (BACE1) and glycogen synthase kinase 3β (GSK3β), two key enzymes in the amyloidogenic pathway and tau hyperphosphorylation. nih.gov Other natural compounds, like tannic acid and theaflavin, have also been shown to interfere with the formation of Aβ oligomers and fibrils. mdpi.com These findings suggest that flavonoids as a class possess structural characteristics that may allow them to disrupt the Aβ aggregation process, although this specific activity must be confirmed for this compound through direct investigation.
Cardioprotective Effects in Experimental Models
Chrysoeriol and its derivatives have shown significant potential in the prevention and treatment of cardiovascular diseases. nih.govresearchgate.net
The vascular endothelium is critical for maintaining cardiovascular homeostasis, largely through the synthesis and release of vasoactive substances like nitric oxide (NO) and prostacyclin (PGI₂). nih.govmdpi.com Endothelial dysfunction is a key factor in the development of hypertension and atherosclerosis. nih.govnih.gov
Polyphenols and flavonoids have demonstrated the ability to improve endothelial function. The flavonoid chrysin, for example, suppresses vascular endothelial inflammation by inhibiting the NF-κB signaling pathway. nih.gov Other flavonoids have been shown to elicit potent vasorelaxation in human arteries, a response mediated by both the NO and cyclooxygenase (COX) endothelial pathways. mdpi.com Chrysoeriol, in particular, has been investigated for its potential to prevent and treat vascular diseases due to its antioxidant and anti-inflammatory activities, which are crucial for maintaining endothelial health. researchgate.net These compounds can inhibit the proliferation of human aortic smooth muscle cells, a key event in the development of atherosclerotic plaques. researchgate.net
Cardiac ischemia, or the lack of blood flow to the heart muscle, can lead to myocardial infarction and subsequent adverse cardiac remodeling. phcog.comamegroups.cn This remodeling process involves pathological changes like hypertrophy and fibrosis, which impair heart function. mdpi.comnih.gov Preclinical studies have shown that certain chrysoeriol derivatives can protect against this type of injury. Specifically, Chrysoeriol 7-O-[b-D-glucuronopyranosyl-(1-2)-O-b-D-glucuronopyranoside] was found to alleviate myocardial ischemia-reperfusion injury in a rat model. phcog.com
In a rat model of cerebral ischemia, chrysoeriol administration was shown to reduce the area of brain infarction and promote functional neurological recovery, highlighting its potent anti-ischemic effects. phcog.com The mechanisms underlying these protective effects often involve the modulation of key signaling pathways. Network pharmacology analysis has identified that chrysoeriol's effects against ischemic heart disease may be mediated through pathways such as PI3K-AKT signaling. researchgate.net In animal models where cardiac remodeling is induced by agents like isoproterenol, interventions that reduce inflammation, apoptosis, and fibrosis have been shown to be cardioprotective. nih.govresearchgate.net
Dysregulation of lipid metabolism is a cornerstone of many cardiovascular diseases. Chrysoeriol has demonstrated beneficial effects on lipid profiles in preclinical models. It has been shown to exhibit anti-hyperlipidemic activity in diabetic rats. nih.govresearchgate.net
In vitro studies using 3T3-L1 adipocytes have elucidated specific mechanisms. Chrysoeriol was found to inhibit adipogenesis (the formation of fat cells) and reduce fat accumulation in a concentration-dependent manner. nih.gov Furthermore, it promotes lipolysis, the breakdown of stored triglycerides into free fatty acids and glycerol. nih.gov This is achieved by upregulating key lipolytic enzymes such as adipose triglyceride lipase (ATGL) and hormone-sensitive lipase (HSL). nih.gov Similarly, studies on chrysanthemum flavonoids, which include compounds like luteolin (B72000), have shown they can reduce levels of total cholesterol (TC), triglycerides (TG), and low-density lipoprotein cholesterol (LDL-C) while increasing high-density lipoprotein cholesterol (HDL-C) in hyperlipidemic rats. mdpi.com
| Parameter | Effect of Chrysoeriol Treatment | Mechanism |
|---|---|---|
| Fat Accumulation | Reduced in a concentration-dependent manner | Inhibition of adipogenesis |
| Glycerol Release | Significantly increased | Induction of lipolysis |
| Free Fatty Acid Release | Significantly increased | Induction of lipolysis |
| Lipolytic Enzyme Expression | Upregulation of ATGL and HSL | Modulation of key enzymes in triglyceride hydrolysis |
Immunomodulatory Activities
Chrysoeriol possesses well-documented immunomodulatory and anti-inflammatory properties. nih.govnih.govingentaconnect.com These activities are crucial for its therapeutic potential across a range of conditions, from neuroinflammation to cardiovascular disease. The compound can regulate the immune system and has been shown to be effective in ameliorating inflammatory responses in various preclinical models. nih.govnih.gov
The molecular mechanisms underlying these effects have been investigated in murine macrophage cell lines. Chrysoeriol was found to significantly inhibit the production of inflammatory mediators like prostaglandin E₂ (PGE₂) and the expression of cyclooxygenase-2 (COX-2) in response to lipopolysaccharide (LPS), a potent inflammatory stimulus. nih.govingentaconnect.com This anti-inflammatory action is mediated through the downregulation of key signaling pathways. Chrysoeriol ameliorates Toll-like receptor 4 (TLR4)-mediated inflammatory responses by suppressing the activation of transcription factors such as nuclear factor-κB (NF-κB) and activator protein-1 (AP-1). nih.govnih.gov Furthermore, it abolishes the LPS-induced phosphorylation of upstream signaling molecules, including those in the PI3K/Akt and mitogen-activated protein kinase (MAPK) pathways. nih.govnih.gov
| Signaling Pathway | Key Molecules Inhibited by Chrysoeriol | Downstream Effect |
|---|---|---|
| TLR4 Signaling | TLR4, MyD88 | Inhibition of initial inflammatory signal |
| Transcription Factors | NF-κB, AP-1 | Decreased expression of pro-inflammatory genes (e.g., COX-2) |
| MAPK Pathway | Phosphorylation of p38, ERK1/2 | Suppression of inflammatory cascade |
| PI3K/Akt Pathway | Phosphorylation of Akt | Modulation of cell survival and inflammatory responses |
Effects on Lymphocyte Proliferation and Cytokine Secretion Profiles
Information regarding the direct effects of this compound on lymphocyte proliferation and specific cytokine secretion profiles is not extensively available in current pre-clinical research. However, studies on the aglycone form, chrysoeriol, suggest potential immunomodulatory and anti-inflammatory activities. Chrysoeriol has been shown to possess anti-inflammatory properties, which are often linked to the modulation of immune cell responses, including those of lymphocytes, and the regulation of cytokine production. For instance, chrysoeriol has been observed to inhibit the production of pro-inflammatory mediators. This suggests that its glycosylated forms, such as this compound, might exhibit similar activities, although further investigation is required to confirm this.
Macrophage Activation and Phagocytic Activity Modulation
Direct studies on the effects of this compound on macrophage activation and phagocytic activity are limited. However, research on its aglycone, chrysoeriol, provides some insights into its potential role in modulating macrophage function. Chrysoeriol has been demonstrated to exert anti-inflammatory effects on macrophages. For example, in lipopolysaccharide (LPS)-stimulated murine macrophage cells (RAW 264.7), chrysoeriol significantly inhibited the production of prostaglandin E2 (PGE2) and the expression of cyclooxygenase-2 (COX-2) nih.govmerckmillipore.com. It also attenuated the activation of key inflammatory transcription factors, namely nuclear factor-κB (NF-κB) and activator protein-1 (AP-1) nih.gov. Furthermore, chrysoeriol was found to suppress the phosphorylation of phosphoinositide-3-kinase (PI3K)/Akt and mitogen-activated protein kinases (MAPKs), which are crucial signaling pathways in the inflammatory response nih.govnih.gov. These effects were linked to the inhibition of Toll-like receptor 4 (TLR4) and myeloid differentiation primary response 88 (MyD88) activation nih.govnih.gov. While these findings are for chrysoeriol, they suggest that this compound could potentially modulate macrophage activation and inflammatory responses. However, dedicated studies are needed to elucidate the specific effects of the diglucoside form on macrophage phagocytic activity and activation states.
Other Documented Biological Activities in Pre-clinical Studies
Mechanisms of Glycemic Control (e.g., α-glucosidase/lipase inhibition)
This compound has been investigated for its potential role in glycemic control, with a focus on the inhibition of key digestive enzymes such as α-glucosidase and pancreatic lipase. Inhibiting these enzymes can delay the digestion and absorption of carbohydrates and fats, thereby helping to manage postprandial hyperglycemia and obesity, which are critical factors in diabetes management.
Similarly, the inhibition of pancreatic lipase is a recognized strategy for controlling obesity. Various natural compounds, including flavonoids, have been screened for their lipase inhibitory potential mdpi.comnih.govresearchgate.net. The effectiveness of these compounds is also structure-dependent. Given that chrysoeriol, the aglycone of this compound, has been reported to have antidiabetic properties, it is plausible that its diglucoside derivative also contributes to glycemic control through the inhibition of these digestive enzymes. However, specific enzymatic assays are required to determine the precise inhibitory concentrations (IC50) and the mode of inhibition for this compound.
Inhibition of Microbial Growth and Biofilm Formation (e.g., antibacterial, antifungal)
Pre-clinical studies have indicated the antimicrobial potential of chrysoeriol and its glycosides. A study on "chrysoeriol 7," which is likely chrysoeriol-7-glucoside, demonstrated antifungal activity against the plant pathogens Fusarium graminearum and Pythium graminicola mdpi.comnih.gov. This suggests that the glycosidic form of chrysoeriol is active against certain fungal species.
In terms of antibacterial action, chrysoeriol glycosides isolated from Graptophyllum glandulosum have been shown to possess antibacterial activity. The proposed mechanism involves the destruction of the cytoplasmic membrane through cell lysis and increased cytoplasmic permeability, leading to the leakage of cellular components and ultimately cell death mdpi.comnih.gov.
| Microorganism | Activity of Chrysoeriol Glycoside/Related Compound | Mechanism of Action |
|---|---|---|
| Fusarium graminearum | Antifungal mdpi.comnih.gov | Not specified |
| Pythium graminicola | Antifungal mdpi.comnih.gov | Not specified |
| Bacterial Pathogens | Antibacterial mdpi.comnih.gov | Cytoplasmic membrane disruption, cell lysis, increased permeability mdpi.comnih.gov |
| Staphylococcus aureus | Anti-biofilm (Apigenin-7-O-glucoside) nih.govdovepress.comresearchgate.net | Inhibition of EPS production, quorum sensing, and cell surface hydrophobicity nih.govdovepress.comresearchgate.net |
| Escherichia coli | Anti-biofilm (Apigenin-7-O-glucoside) nih.govdovepress.comresearchgate.net | Inhibition of EPS production, quorum sensing, and cell surface hydrophobicity nih.govdovepress.comresearchgate.net |
Anti-osteoporosis Mechanisms in Bone Cell Models
The potential of chrysoeriol, the aglycone of this compound, in the management of osteoporosis has been explored in bone cell models. Osteoporosis is a disease characterized by excessive bone resorption by osteoclasts. Therefore, inhibiting osteoclast formation and function is a primary therapeutic strategy.
Chrysoeriol has been identified as a natural inhibitor of the Receptor Activator of Nuclear factor Kappa-B Ligand (RANKL) nih.gov. RANKL is a key cytokine essential for the differentiation, activation, and survival of osteoclasts wikipedia.orgnih.gov. By binding to its receptor RANK on osteoclast precursors, RANKL initiates a signaling cascade that leads to osteoclastogenesis.
In pre-clinical studies, chrysoeriol has been shown to suppress RANKL-induced osteoclast differentiation in a dose-dependent manner. It also significantly reduced the activity of tartrate-resistant acid phosphatase (TRAP), a marker of osteoclast activity, and diminished the bone resorption capacity of mature osteoclasts nih.gov.
The molecular mechanisms underlying these effects involve the inhibition of crucial signaling pathways for osteoclast activation, such as the NF-κB and MAPK pathways nih.gov. Furthermore, chrysoeriol was found to decrease the production of reactive oxygen species (ROS) by downregulating the expression of NADPH oxidase 1 (NOX-1) and modulating the NRF2/KEAP1 pathway, which is involved in cellular defense against oxidative stress nih.gov.
While these findings are promising for chrysoeriol, further research is necessary to determine if this compound exhibits similar or enhanced anti-osteoporotic effects in bone cell models.
| Compound | Target | Mechanism of Action |
|---|---|---|
| Chrysoeriol | Osteoclastogenesis | Inhibition of RANKL-induced osteoclast differentiation nih.gov |
| Chrysoeriol | Osteoclast Activity | Reduction of TRAP activity and bone resorption nih.gov |
| Chrysoeriol | Signaling Pathways | Inhibition of NF-κB and MAPK pathways nih.gov |
| Chrysoeriol | Oxidative Stress | Decreased ROS production via NOX-1 downregulation and NRF2/KEAP1 modulation nih.gov |
Structure Activity Relationship Sar Studies of Chrysoeriol 7 Diglucoside and Its Analogues
Impact of Glycosylation Pattern on Bioactivity
Glycosylation, the attachment of sugar moieties, is a key modification of flavonoids that affects their solubility, stability, and bioactivity. mdpi.comnih.gov The type, number, and linkage of these sugar groups can lead to substantial differences in biological effects.
Generally, glycosylation increases the water solubility of flavonoids but may decrease their pharmacological activity compared to the corresponding aglycone. mdpi.com However, this is not a universal rule, and the effects are often specific to the flavonoid and the biological system being studied. researchgate.net For instance, while O-glycosylation can sometimes reduce bioactivity in vitro, flavonoid glycosides have demonstrated comparable or even enhanced anti-inflammatory and antidiabetic activities in vivo. researchgate.net This is partly because glycosylation can improve stability and lead to higher plasma concentrations and longer residence times in the body. mdpi.comresearchgate.net
Mono- vs. Di-glycosides: The number of sugar units attached can influence bioactivity. While specific comparative studies on chrysoeriol-7-diglucoside versus a chrysoeriol-7-monoglucoside are not extensively detailed in the provided results, the general principle is that an increase in glycosylation can further enhance water solubility. mdpi.com However, the larger size of a diglucoside might hinder its passage through cell membranes compared to a monoglucoside, potentially affecting its direct interaction with intracellular targets.
Rutinosides: Rutinose is a disaccharide composed of rhamnose and glucose. Chrysoeriol-7-rutinoside, a structural analogue, has been identified in plants like Artemisia judaica. nih.govekb.eg The presence of a rutinoside moiety, as seen in the well-studied flavonoid rutin (B1680289) (quercetin-3-O-rutinoside), can influence the compound's antioxidant potential and its interactions with biological targets. smolecule.commdpi.com For example, in silico studies have shown that rutin can effectively dock with key viral proteins. nih.govscielo.br
Table 1: Impact of Glycosylation on Flavonoid Properties
| Glycosylation Pattern | General Effect on Solubility | General Effect on In Vitro Bioactivity | General Effect on In Vivo Stability/Bioavailability |
|---|---|---|---|
| Monoglycoside | Increased | Often Decreased | Can be enhanced |
| Diglycoside | Further Increased | Potentially more decreased due to size | Variable, depends on specific sugars |
| Rutinoside | Increased | Variable, can be potent | Studied for various bioactivities |
| Malonyl-glycoside | Increased | Enhances stability and transport | Can modulate bioactivity |
Role of Flavonoid Aglycone Structure in Activity Modulation
The core structure of the flavonoid aglycone is a primary determinant of its biological activity. Chrysoeriol (B190785) is structurally related to other common flavones like luteolin (B72000) and apigenin (B1666066), differing in the substitution pattern on the B-ring.
Chrysoeriol vs. Luteolin vs. Apigenin:
Apigenin has a single hydroxyl group at the 4' position of the B-ring. tandfonline.com
Luteolin has two hydroxyl groups at the 3' and 4' positions. nih.gov
Chrysoeriol is the 3'-O-methylated derivative of luteolin, meaning it has a methoxy (B1213986) group at the 3' position and a hydroxyl group at the 4' position. nih.gov
This seemingly minor difference in the B-ring substitution has a significant impact on their biological properties. For example, in a study comparing their inhibitory potential on protein kinase CK2, chrysoeriol, apigenin, and luteolin 7-O-glucoside showed different levels of inhibition. researchgate.net The presence of the catechol group (two adjacent hydroxyls) in luteolin often imparts strong antioxidant activity, while the methylation in chrysoeriol can alter its metabolic stability and interaction with specific enzymes. nih.gov Pharmacokinetic studies have shown that luteolin is metabolized to chrysoeriol and diosmetin (B1670712) (4'-O-methylated luteolin) in vivo. nih.govnih.gov
Table 2: Structural Comparison of Common Flavone (B191248) Aglycones
| Flavone | B-Ring Substitution |
|---|---|
| Apigenin | 4'-OH |
| Luteolin | 3'-OH, 4'-OH |
| Chrysoeriol | 3'-OCH₃, 4'-OH |
Significance of Hydroxylation and Methylation Patterns on Biological Effects
The number and position of hydroxyl (-OH) and methoxy (-OCH₃) groups on the flavonoid skeleton are crucial for their bioactivity. nih.govhilarispublisher.com
Hydroxylation: The presence and location of hydroxyl groups are critical for the antioxidant and anti-inflammatory activities of flavones. nih.gov Hydroxyl groups at the C-5 and C-4' positions are often associated with enhanced anti-inflammatory function. nih.gov The 3',4'-dihydroxy (catechol) structure in the B-ring, as seen in luteolin, is a key feature for potent antioxidant activity. mdpi.com Conversely, hydroxylation at other positions, such as C-6, C-7, C-8, and C-3', can sometimes reduce activity. nih.gov
Methylation: O-methylation of hydroxyl groups can significantly modulate a flavonoid's biological properties. frontiersin.orgresearchgate.net Methylation generally increases the lipophilicity (hydrophobicity) of the molecule, which can improve its stability, membrane permeability, and bioavailability. frontiersin.orgresearchgate.net For instance, methylation can protect flavonoids from rapid degradation in the body. researchgate.net In some cases, methylation enhances bioactivity. Studies have shown that 3'-methylation of luteolin to form chrysoeriol can increase cytotoxicity against certain cancer cells and improve antimicrobial effects against specific pathogens. nih.govmdpi.com However, in other contexts, methylation might decrease activity. mdpi.com
Comparative Analysis with Related Flavonoid Glycosides and Aglycones
Comparing this compound with its aglycone and other related flavonoids highlights the nuances of structure-activity relationships.
Glycoside vs. Aglycone: As a general trend, flavonoid aglycones tend to exhibit higher bioactivity in in vitro assays compared to their glycosides. mdpi.comresearchgate.net For example, quercetin (B1663063) and luteolin aglycones showed higher antioxidant activity in chemical assays than their glycoside counterparts, isoquercitrin (B50326) and orientin. nih.gov However, the glycosides often show better stability during digestion. nih.gov The aglycone's higher lipophilicity may allow for more efficient interaction with cell membranes and intracellular targets in isolated systems. mdpi.com
In Silico Approaches for SAR Prediction and Molecular Docking Studies with Biological Targets
Computational methods like molecular docking and in silico SAR prediction are valuable tools for understanding how flavonoids interact with biological targets and for predicting their bioactivity. frontiersin.org
Molecular Docking: This technique predicts the preferred orientation of a ligand (like chrysoeriol) when bound to a target protein. mdpi.com Studies have used molecular docking to investigate the potential of chrysoeriol as a therapeutic agent for conditions like Alzheimer's disease by predicting its binding affinity to key enzymes and receptors. bio-conferences.org For example, docking studies have shown that chrysoeriol has a strong binding affinity for targets like PTGS2 and MMP2. bio-conferences.org Similarly, flavonoids and their glycosides have been docked against viral proteins, such as the main protease of SARS-CoV-2, to predict their potential as antiviral agents. nih.govscielo.brmdpi.com
SAR Prediction: In silico models can help establish structure-activity relationships by analyzing how different structural features contribute to a molecule's activity. These models can screen large libraries of compounds and predict the bioactivity of novel or un-tested analogues. For flavonoids, these studies can help identify which hydroxylation, methylation, or glycosylation patterns are most likely to result in a desired biological effect. frontiersin.org This information can guide the synthesis and testing of new, more potent flavonoid-based compounds.
Table 3: Summary of In Silico Findings for Chrysoeriol and Related Flavonoids
| Compound/Class | Target/Application Studied | Method | Key Finding |
|---|---|---|---|
| Chrysoeriol | Alzheimer's Disease Targets (e.g., PTGS2, MMP2) | Molecular Docking | Strong binding affinity, suggesting therapeutic potential. bio-conferences.org |
| Flavonoids (general) | SARS-CoV-2 Main Protease | Molecular Docking | Many flavonoids, including glycosides like rutin, show strong binding interactions. nih.govmdpi.com |
| Flavonoid Scaffold | PD-1/PD-L1 Pathway | Molecular Dynamics, Docking | Proposed binding modes and SAR for immune checkpoint inhibition. frontiersin.org |
| Flavonoid Glycosides | HIV-1 Reverse Transcriptase | Molecular Docking | Rhamnose glycosides of kaempferol (B1673270) and quercetin showed favorable binding. phcogj.com |
Advanced Analytical Techniques for Detection, Quantification, and Structural Elucidation of Chrysoeriol 7 Diglucoside
Hyphenated Chromatographic-Spectrometric Platforms for Comprehensive Profiling
The combination of chromatographic separation with spectrometric detection offers unparalleled sensitivity and selectivity for the analysis of chrysoeriol-7-diglucoside.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS, UPLC-qTOF-MS) for Trace Analysis and Metabolomics
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) and ultra-performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (UPLC-qTOF-MS) are the cornerstone techniques for the analysis of this compound. semanticscholar.orgmetabolomics.se These methods are indispensable for metabolomics studies, allowing for the identification and quantification of a wide array of metabolites, including this compound, in various biological samples. semanticscholar.orgmetabolomics.sefrontiersin.org
The high sensitivity of these platforms enables the detection of trace amounts of the compound. For instance, UPLC-MS/MS has been successfully employed in widely targeted metabolomics to identify hundreds of flavonoid metabolites, including chrysoeriol-7-O-glucoside, in different plant parts. researchgate.netmetabolomics.se The technique's ability to differentiate and quantify metabolites has been demonstrated in studies comparing flavonoid profiles in strawberries grown at different altitudes, where chrysoeriol-7-O-glucoside levels were found to vary significantly. frontiersin.org
UPLC-qTOF-MS combines the high-resolution separation of UPLC with the accurate mass measurement capabilities of TOF mass analyzers. semanticscholar.org This is crucial for the putative identification of compounds in complex mixtures by providing elemental composition data. semanticscholar.orgsci-hub.se In citrus metabolomics, UPLC-qTOF-MS has been instrumental in profiling a range of metabolites, including this compound. semanticscholar.org The data generated from these analyses, including retention time and mass-to-charge ratio (m/z), are fundamental for compound identification. unimi.itacs.org
Table 1: LC-MS Data for Chrysoeriol (B190785) Glycosides
| Compound | Molecular Formula | Retention Time (min) | [M-H]⁻ (m/z) | [M+H]⁺ (m/z) | Key Fragment Ions (m/z) | Source |
| Chrysoeriol-7-O-glucoside | C22H22O11 | 11.10 | 461.10 | 463.1232 | 301 | unimi.itmdpi.com |
| Chrysoeriol-7-O-[6"'-O-acetyl]-allosyl(1→2)-glucoside | Not specified | Not specified | Not specified | 665 | Not specified | mdpi.com |
| Chrysoeriol-7-O-glucuronide | C22H20O12 | 26.5 | 477 | Not specified | 301, 286, 258 | mdpi.com |
| Chrysoeriol 7,4'-diglucuronide | C28H28O18 | Not specified | Not specified | Not specified | Not specified | nih.gov |
| Chrysoeriol-7-O-rutinoside | Not specified | Not specified | Not specified | Not specified | Fragmentation of the sugar moiety | mdpi.com |
This table is for illustrative purposes and combines data from multiple sources. Experimental conditions can significantly affect retention times and fragmentation patterns.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Metabolite Analysis (if applicable)
Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. While this compound itself is a non-volatile compound due to its high molecular weight and polarity from the sugar moieties, GC-MS can be relevant in the broader context of analyzing the plant extracts where this compound is found. nih.govfrontiersin.orgmdpi.com
For direct analysis of this compound, a derivatization step would be necessary to increase its volatility. This process, however, can be complex and may introduce artifacts. Therefore, GC-MS is not the primary method for analyzing intact flavonoid glycosides. Its application is more relevant to profiling the volatile metabolome of a plant, which could include precursor molecules or degradation products related to the biosynthesis or catabolism of this compound. nih.gov
Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) for De Novo Structural Confirmation
Liquid chromatography-nuclear magnetic resonance (LC-NMR) provides a direct and unambiguous method for the structural elucidation of compounds in a mixture. researchgate.net By coupling the separation power of HPLC with the detailed structural information from NMR spectroscopy, LC-NMR allows for the de novo confirmation of the structure of this compound without the need for prior isolation. This is particularly valuable for differentiating between isomers, which can be challenging with mass spectrometry alone. While no specific LC-NMR studies focusing solely on this compound were found, the technique has been applied to the analysis of related flavonoid glycosides, demonstrating its potential for the definitive structural confirmation of this compound. researchgate.net
Advanced Spectroscopic Methods in this compound Research
Advanced spectroscopic techniques are essential for the detailed structural characterization of this compound.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1D, 2D NMR, solid-state NMR)
High-resolution NMR spectroscopy is a powerful tool for the complete structural elucidation of this compound. asianpubs.orguib.no One-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR, provide information about the number and chemical environment of protons and carbons in the molecule. tubitak.gov.tr Two-dimensional (2D) NMR experiments, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish the connectivity between atoms and thus determine the complete structure, including the position of the diglucoside moiety on the chrysoeriol aglycone and the linkage between the two glucose units. tubitak.gov.tr
For example, in the structural elucidation of a related compound, chrysoeriol 7-O-β-D-allopyranosyl-(1→2)-β-D-glucopyranoside, 1D and 2D NMR spectroscopy were instrumental in identifying the individual sugar units and determining their linkage to each other and to the aglycone. tubitak.gov.tr
Table 2: Representative ¹H NMR Data for a Chrysoeriol Glycoside Derivative
| Proton | Chemical Shift (δ ppm) | Multiplicity | J (Hz) |
| H-7 | 5.70 | d | 7.0 |
| H-8 | 3.70 | m | |
| H₂-9 | 4.22, 3.88 | m | |
| H-1'' | 4.52 | d | Not specified |
Data adapted from a study on a dehydrodiconiferyl alcohol diglucoside and is for illustrative purposes of the type of data obtained. tubitak.gov.tr
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Analysis
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which are crucial for determining the elemental composition of this compound and its fragments. mdpi.comtubitak.gov.trresearchgate.net This accuracy helps to distinguish between compounds with the same nominal mass but different elemental formulas. HRMS, often coupled with LC (LC-HRMS), is a key technique in metabolomics and natural product chemistry for the tentative identification of known and unknown compounds. unimi.itmdpi.com
Tandem mass spectrometry (MS/MS) experiments on HRMS instruments provide detailed information about the fragmentation pathways of this compound. mdpi.com The fragmentation pattern, which typically involves the loss of the sugar moieties, is characteristic of the compound's structure and can be used to confirm the identity of the aglycone and the nature of the glycosidic bond. mdpi.commdpi.com For instance, the fragmentation of flavonoid O-glycosides in negative ion mode often shows a predominant loss of the aglycone, with the charge retained on the sugar moiety. mdpi.com In positive ion mode, a series of product ions corresponding to the loss of the sugar units is typically observed. mdpi.com
Table 3: High-Resolution Mass Spectrometry Data for Chrysoeriol-7-O-glucoside
| Ion Mode | Adduct | Calculated m/z | Observed m/z | Mass Error (ppm) | Reference |
| Positive | [M+H]⁺ | 463.1235 | 463.1221 | -3.00 | acs.org |
| Negative | [M-H]⁻ | 461.1082 | 461.1079 | Not specified | unimi.it |
This table presents representative data from different studies and is for illustrative purposes.
Ultraviolet-Visible (UV-Vis) Spectroscopy and Spectral Shift Reagents for Flavonoid Type Characterization
Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique for the initial characterization of flavonoids like this compound. ijims.com Flavonoids typically exhibit two main absorption bands in the UV-Vis spectrum. medwinpublishers.com Band I, appearing in the 300–390 nm range, is associated with the B-ring cinnamoyl system, while Band II, between 240–280 nm, corresponds to the A-ring benzoyl system. medwinpublishers.com The specific position of these bands can offer preliminary identification of the flavonoid class; for instance, flavones generally show Band I between 310-350 nm. medwinpublishers.com
The utility of UV-Vis spectroscopy is significantly enhanced by the use of spectral shift reagents. These reagents interact with the flavonoid's hydroxyl and other functional groups, causing characteristic shifts in the absorption maxima (λmax), which helps to determine the substitution pattern on the flavonoid nucleus. nepjol.info Commonly used shift reagents include sodium methoxide (B1231860) (NaOMe), aluminum chloride (AlCl3), hydrochloric acid (HCl), sodium acetate (B1210297) (NaOAc), and boric acid (H3BO3). ijims.combrieflands.com
For this compound, the diglucoside moiety is attached at the 7-position. The use of sodium acetate (NaOAc), a weak base, can help diagnose a free 7-hydroxyl group. Since this position is glycosylated in this compound, no significant shift is expected with NaOAc, which helps to confirm the 7-O-glycosylation. ekb.eg The presence of a free 5-hydroxyl group can be confirmed by the bathochromic shift observed upon the addition of AlCl3. nepjol.info Furthermore, the stability of the AlCl3 complex after the addition of HCl can differentiate between certain hydroxylation patterns. nepjol.info The addition of a strong base like sodium hydroxide (B78521) (NaOH) ionizes all hydroxyl groups and can be used to detect free 3-OH and/or 4'-OH groups. nepjol.info
Table 1: Typical UV-Vis Spectral Shifts for Flavonoids with Diagnostic Reagents
| Reagent | Inferred Structural Feature | Typical Shift in Band I |
|---|---|---|
| NaOMe | Free 3- or 4'-hydroxyl group | Bathochromic shift |
| NaOAc | Free 7-hydroxyl group | Bathochromic shift |
| NaOAc + H3BO3 | Ortho-dihydroxy groups in A- or B-ring | Bathochromic shift |
| AlCl3 | Free 5- or 3-hydroxyl group, or ortho-dihydroxy group | Bathochromic shift |
This table presents generalized findings for flavonoids. Specific shifts for this compound would depend on its unique structure and require empirical determination.
Capillary Electrophoresis (CE) for Compound Separation and Profiling
Capillary electrophoresis (CE) is a high-efficiency separation technique well-suited for the analysis of flavonoids in complex plant extracts. lcms.czmdpi.com Its advantages include high resolution, short analysis times, and minimal consumption of samples and reagents. diva-portal.org In CE, analytes are separated based on their differential migration in an electric field within a narrow capillary filled with an electrolyte solution. wikipedia.org
For the analysis of flavonoids like this compound, Capillary Zone Electrophoresis (CZE) is a commonly employed mode. diva-portal.org The separation is influenced by the charge-to-size ratio of the analytes and the electroosmotic flow (EOF). diva-portal.org Borate buffers are frequently used as the background electrolyte for flavonoid separations. mdpi.com The pH of the buffer is a critical parameter that affects the ionization state of the phenolic hydroxyl groups on the flavonoid, thereby influencing its electrophoretic mobility.
CE can be coupled with various detectors, including UV-Vis and mass spectrometry (MS). lcms.czmdpi.com CE-MS combines the high separation efficiency of CE with the specific identification capabilities of MS, making it a powerful tool for the unambiguous identification of compounds in intricate matrices. lcms.czlcms.cz This hyphenated technique is particularly valuable for differentiating between isomeric flavonoids, which may have similar UV spectra and retention times in liquid chromatography.
Table 2: Exemplary Capillary Electrophoresis Conditions for Flavonoid Analysis
| Parameter | Condition | Reference |
|---|---|---|
| Capillary | Fused silica, 50 µm i.d. | lcms.cz |
| Background Electrolyte | 50 mM Borate buffer, pH 9.3 | lcms.cz |
| Applied Voltage | 30 kV | lcms.cz |
| Temperature | 25 °C | lcms.cz |
These conditions are illustrative for flavonoid analysis and may require optimization for this compound.
Microfluidic and Lab-on-a-Chip Approaches for Rapid Analysis and Miniaturization
Microfluidic and lab-on-a-chip (LOC) technologies represent the next frontier in analytical chemistry, offering miniaturization, automation, and high-throughput screening capabilities. wikipedia.org An LOC device integrates one or more laboratory functions onto a single chip of only a few square centimeters. wikipedia.org These systems can handle extremely small fluid volumes, reducing reagent consumption and analysis time. wikipedia.org
For the analysis of this compound and other flavonoids, LOC systems can incorporate sample injection, separation, and detection on a single platform. researchgate.net Capillary electrophoresis is a technique that is readily adaptable to a microfluidic format. Microchip-based CE can perform separations in seconds, significantly faster than conventional CE. nih.gov Detection on these devices can be achieved through various methods, including laser-induced fluorescence (LIF) and electrochemical detection, offering high sensitivity. nih.gov
The development of LOC platforms for the analysis of natural products is an active area of research. researchgate.netrsc.org These miniaturized systems hold the promise of enabling rapid, point-of-use analysis of botanical materials for quality control and authentication. google.com
Optimization of Sample Preparation Strategies for Complex Botanical and Biological Matrices
The quality of analytical data is heavily dependent on the sample preparation step. The goal of sample preparation is to efficiently extract the analyte of interest, in this case, this compound, from a complex matrix while removing interfering substances. unime.it The choice of extraction method and solvent is critical and depends on the physicochemical properties of the analyte and the matrix. mdpi.com
For botanical materials, solid-liquid extraction (SLE) is commonly used. mdpi.com Solvents such as methanol (B129727), ethanol (B145695), and their aqueous mixtures are frequently employed for extracting flavonoids. mdpi.commdpi.com The efficiency of SLE can be influenced by several factors, including solvent composition, temperature, extraction time, and the solid-to-liquid ratio. scirp.orgscielo.org.za
To enhance extraction efficiency and reduce solvent consumption and extraction time, advanced extraction techniques are often utilized. Ultrasound-assisted extraction (UAE) uses acoustic cavitation to disrupt plant cell walls, facilitating solvent penetration and improving analyte recovery. ffhdj.comnih.gov Other techniques include microwave-assisted extraction (MAE) and pressurized liquid extraction (PLE).
Response surface methodology (RSM) is a statistical approach that can be used to optimize the multiple parameters involved in an extraction process to maximize the yield of the target compound. scirp.orgnih.gov After extraction, a clean-up step, such as solid-phase extraction (SPE), may be necessary to remove interfering compounds like pigments and primary metabolites before instrumental analysis.
Table 3: Common Solvents and Techniques for Flavonoid Extraction
| Technique | Common Solvents | Key Advantages | Reference |
|---|---|---|---|
| Solid-Liquid Extraction (SLE) | Methanol, Ethanol, Water, Acetone | Simple, widely applicable | mdpi.com |
| Ultrasound-Assisted Extraction (UAE) | Ethanol-water mixtures | Reduced time and solvent, improved yield | ffhdj.comnih.gov |
Table 4: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Chrysoeriol |
| Sodium Methoxide |
| Aluminum Chloride |
| Hydrochloric Acid |
| Sodium Acetate |
Pharmacokinetics and Biotransformation of Chrysoeriol 7 Diglucoside in Pre Clinical Models
Absorption, Distribution, Metabolism, and Excretion (ADME) Profiles in Non-human Systems
The ADME profile of Chrysoeriol-7-diglucoside is largely inferred from studies on structurally similar flavonoid glycosides, such as those of luteolin (B72000) and apigenin (B1666066), in various animal models.
Upon oral ingestion, this compound is likely too large and polar to be directly absorbed through the intestinal wall. The primary mechanism for the absorption of its flavonoid core involves initial hydrolysis of the glycosidic bonds. This process is initiated in the gastrointestinal tract, where intestinal epithelial enzymes, such as lactase-phlorizin hydrolase, and brush border enzymes can cleave the sugar moieties. pttz.orgnih.gov
Furthermore, the gut microbiota plays a crucial role in the metabolism of flavonoid glycosides that reach the lower parts of the intestine. researchgate.net Bacterial β-glucosidases are capable of hydrolyzing the diglucoside to release the aglycone, chrysoeriol (B190785). pttz.orgresearchgate.net This enzymatic action is a critical step for subsequent absorption, as the less polar aglycone, chrysoeriol, can then be absorbed across the intestinal epithelium via passive diffusion. nih.gov
Once inside the enterocytes, the absorbed chrysoeriol undergoes immediate and extensive first-pass metabolism, including glucuronidation and sulfation, before entering the portal circulation. nih.govnih.gov
Following absorption and first-pass metabolism, the metabolites of chrysoeriol, primarily in the form of glucuronide and sulfate (B86663) conjugates, are distributed throughout the body via systemic circulation. The parent compound, this compound, is not expected to be found in significant concentrations in tissues beyond the gastrointestinal tract.
Studies on similar flavonoids in animal models indicate that the liver is a major site of accumulation and further metabolism. patsnap.com Metabolites may also be distributed to other tissues, although specific data on the tissue distribution of chrysoeriol metabolites are limited. For other flavonoids, metabolites have been detected in various organs, suggesting a potential for systemic effects. researchgate.net
The elimination of chrysoeriol and its metabolites from the body occurs through two primary routes: urinary and biliary excretion. nih.gov The conjugated metabolites, being more water-soluble, are readily filtered by the kidneys and excreted in the urine. mdpi.com
Biliary excretion is another significant pathway for the elimination of flavonoid conjugates. nih.govnih.gov Metabolites secreted into the bile can enter the small intestine, where they may be subject to enterohepatic recirculation. nih.gov This process involves the deconjugation of the metabolites by gut bacteria, allowing the reabsorption of the aglycone, which can prolong the presence of the compound and its metabolites in the body. nih.gov A portion of the biliary-excreted metabolites that are not reabsorbed are ultimately eliminated in the feces. unc.edu
Metabolic Pathways and Metabolite Identification of this compound
The biotransformation of this compound is a multi-step process involving hydrolysis followed by Phase I and Phase II metabolism of the resulting aglycone, chrysoeriol.
The initial and rate-limiting step in the metabolism of this compound is the hydrolysis of the two glucose units. This is primarily accomplished by β-glucosidases present in the small intestine and, more significantly, by the diverse enzymatic machinery of the gut microbiota. pttz.orgresearchgate.net This deglycosylation yields the aglycone, chrysoeriol, which is the form that is readily absorbed. nih.govcore.ac.uk
Table 1: Anticipated Hydrolytic Metabolism of this compound
| Initial Compound | Enzymes | Metabolic Product | Location |
| This compound | β-glucosidases | Chrysoeriol | Small Intestine, Colon |
Once chrysoeriol is absorbed, it undergoes extensive Phase I and Phase II metabolism, primarily in the enterocytes and hepatocytes.
Phase I Metabolism: Phase I reactions for flavonoids like chrysoeriol can include O-demethylation. nih.gov Chrysoeriol (3'-O-methylluteolin) could potentially be demethylated to form luteolin. Hydroxylation is another possible, though less common, Phase I reaction for flavonoids.
Phase II Metabolism: Phase II conjugation reactions are the predominant metabolic pathways for chrysoeriol. The hydroxyl groups on the chrysoeriol molecule are readily conjugated with glucuronic acid (glucuronidation) and sulfate groups (sulfation). patsnap.comresearchgate.net These reactions are catalyzed by UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), respectively. mdpi.com The resulting glucuronide and sulfate conjugates are significantly more water-soluble, facilitating their excretion. nih.gov In preclinical models, the major circulating metabolites of similar flavonoids are these conjugated forms. nih.govnih.gov
Table 2: Predicted Phase I and Phase II Metabolites of Chrysoeriol
| Parent Compound | Metabolic Pathway | Key Enzymes | Potential Metabolites |
| Chrysoeriol | Phase I: O-demethylation | Cytochrome P450s | Luteolin |
| Chrysoeriol | Phase II: Glucuronidation | UGTs | Chrysoeriol-glucuronides |
| Chrysoeriol | Phase II: Sulfation | SULTs | Chrysoeriol-sulfates |
| Luteolin | Phase II: Glucuronidation | UGTs | Luteolin-glucuronides |
| Luteolin | Phase II: Sulfation | SULTs | Luteolin-sulfates |
Identification and Characterization of Active and Inactive Metabolites
The biotransformation of this compound in pre-clinical models is expected to follow the general metabolic pathway of flavonoid glycosides. This process begins in the gastrointestinal tract, where intestinal enzymes and gut microbiota play a crucial role.
The initial and most significant metabolic step is the hydrolysis of the glycosidic bonds. Intestinal β-glucosidases can cleave the two glucose units from this compound, releasing the aglycone, chrysoeriol. This deglycosylation is a prerequisite for absorption, as the smaller, less polar aglycone can more readily pass through the intestinal wall.
Once absorbed, chrysoeriol undergoes extensive phase II metabolism, primarily in the enterocytes and the liver. The principal metabolic reactions are glucuronidation and sulfation of the hydroxyl groups, leading to the formation of various chrysoeriol glucuronides and sulfates. Methylation, catalyzed by catechol-O-methyltransferase (COMT), can also occur, although chrysoeriol itself is a methylated metabolite of luteolin. nih.gov
The resulting metabolites can be broadly categorized as active or inactive. The biological activity of flavonoid metabolites is a complex area of research, with some conjugates retaining or even exhibiting enhanced activity compared to the parent aglycone, while others are considered inactive detoxification products destined for excretion.
Active Metabolites: It is hypothesized that some chrysoeriol glucuronides and sulfates may retain biological activity. For instance, these conjugated forms might be transported to target tissues where they can be deconjugated by local enzymes, releasing the active chrysoeriol aglycone. The aglycone, chrysoeriol, is known to possess antioxidant and anti-inflammatory properties. nih.gov
Inactive Metabolites: The primary purpose of phase II metabolism is to increase the water solubility of compounds to facilitate their elimination from the body via urine and bile. Therefore, the majority of chrysoeriol glucuronides and sulfates are likely to be less active than the aglycone and are considered inactive metabolites.
A study on the related flavone (B191248) luteolin in rats revealed that its main circulating metabolites were glucuronide and sulfate conjugates. researchgate.netnih.gov Given the structural similarity, a similar metabolic fate is anticipated for chrysoeriol.
Table 1: Postulated Metabolites of this compound in Pre-clinical Models
| Metabolite | Metabolic Pathway | Postulated Activity |
|---|---|---|
| Chrysoeriol | Hydrolysis of glycosidic bonds | Active |
| Chrysoeriol-7-O-glucuronide | Glucuronidation | Potentially active/Inactive |
| Chrysoeriol-4'-O-glucuronide | Glucuronidation | Potentially active/Inactive |
| Chrysoeriol-7-O-sulfate | Sulfation | Potentially active/Inactive |
Bioavailability Considerations and Strategies for Enhancement in Pre-clinical Settings
The oral bioavailability of flavonoid glycosides, including what is presumed for this compound, is generally low. This is attributed to several factors:
Poor Absorption of the Glycoside Form: The large and polar nature of the diglucoside moiety hinders its passive diffusion across the intestinal epithelium.
Intestinal Metabolism: The initial hydrolysis to the aglycone is a critical but often inefficient step. Furthermore, the subsequent extensive first-pass metabolism in the intestine and liver significantly reduces the amount of the active compound reaching systemic circulation.
Efflux by Transporters: The aglycone and its metabolites can be substrates for efflux transporters like P-glycoprotein and multidrug resistance-associated proteins (MRPs), which actively pump them back into the intestinal lumen.
Due to the lack of specific bioavailability data for this compound, data from the structurally similar apigenin and its glycosides can provide some insight. The oral bioavailability of apigenin in rats is reported to be around 30%. nih.gov It is expected that the bioavailability of this compound would be in a similar or likely lower range.
Several strategies are being explored in pre-clinical settings to enhance the bioavailability of flavonoid glycosides:
Co-administration with Piperine: Piperine, an alkaloid from black pepper, is a known inhibitor of phase II enzymes and efflux transporters, which can increase the systemic exposure of flavonoids.
Formulation with Phospholipids (B1166683): The formation of complexes with phospholipids can improve the solubility and absorption of flavonoids.
Nanoencapsulation: Encapsulating the flavonoid in nanoparticles can protect it from degradation in the gastrointestinal tract and enhance its uptake by intestinal cells.
Prodrug Approaches: Modifying the chemical structure to create more lipophilic prodrugs can improve absorption, with the active compound being released after enzymatic cleavage in the body.
Table 2: Pre-clinical Strategies to Enhance Flavonoid Glycoside Bioavailability
| Strategy | Mechanism of Action | Potential Outcome |
|---|---|---|
| Piperine Co-administration | Inhibition of glucuronidation and efflux transporters | Increased plasma concentration and half-life |
| Phospholipid Complexation | Improved solubility and membrane permeability | Enhanced absorption |
| Nanoencapsulation | Protection from degradation and enhanced uptake | Increased bioavailability |
Enterohepatic Recirculation and its Implications for Systemic Exposure
Enterohepatic recirculation is a physiological process where compounds are excreted from the liver into the bile, stored in the gallbladder, released into the small intestine, and then reabsorbed back into the portal circulation to return to the liver. This process can significantly prolong the half-life and systemic exposure of a compound and its metabolites.
Flavonoids and their metabolites are known to undergo enterohepatic recirculation. nih.gov After oral administration of this compound, the absorbed chrysoeriol is metabolized in the liver to form glucuronides and sulfates. These conjugates are then excreted into the bile. In the intestine, gut microbiota possessing β-glucuronidase and sulfatase activity can deconjugate these metabolites back to the aglycone, chrysoeriol. The liberated chrysoeriol is then available for reabsorption, thus completing the enterohepatic loop.
The occurrence of a second peak in the plasma concentration-time profile of a compound is often indicative of enterohepatic recirculation. Studies on luteolin in rats have shown double peaks after administration, suggesting this phenomenon. researchgate.net
The implications of enterohepatic recirculation for the systemic exposure of chrysoeriol derived from this compound are significant. It can lead to:
Prolonged Half-life: By continuously reintroducing the aglycone into the circulation, the elimination half-life is extended.
Sustained Therapeutic Effect: A longer presence of the active compound in the body may lead to a more sustained pharmacological effect.
Understanding the extent of enterohepatic recirculation is crucial for designing appropriate dosing regimens in further pre-clinical and potential clinical studies.
Translational Research Prospects and Future Directions for Chrysoeriol 7 Diglucoside Research
Integration into Advanced Drug Discovery Pipelines (e.g., Target Identification, Lead Optimization, High-Throughput Screening)
The integration of Chrysoeriol-7-diglucoside into modern drug discovery pipelines is a critical step in translating basic findings into tangible applications. This process involves several key stages where the compound shows significant promise.
High-Throughput Screening (HTS): Chrysoeriol-7-O-glucoside is included in specialized compound libraries, such as flavonoid-specific collections, used for high-throughput and high-content screening (HTS/HCS). chemfaces.com These screenings are essential for systematically testing large numbers of compounds to identify those that modulate specific biological pathways or targets, thereby accelerating the initial phases of drug discovery.
Target Identification: While direct targets for the diglucoside are still being elucidated, research on its aglycone, chrysoeriol (B190785), provides valuable starting points. Network pharmacology and molecular docking studies have identified several potential protein targets for chrysoeriol, including AKT serine/threonine kinase 1 (AKT1), vascular endothelial growth factor (VEGFA), tumor necrosis factor-α (TNF-α), epidermal growth factor receptor (EGFR), and caspase-3 (CASP3). researchgate.net Further research using the diglucoside itself in affinity chromatography, proteomics, and computational modeling will be crucial for validating these and identifying unique targets.
Lead Optimization: this compound serves as a natural lead compound. Future research will likely focus on its semi-synthesis and the creation of derivatives to improve its pharmacological properties. The existence of naturally acylated versions of flavonoid diglucosides suggests that modifications to the glucose moieties could be a fruitful avenue for lead optimization, potentially enhancing bioactivity or target specificity. mdpi.com
Potential as a Biochemical Probe for Elucidating Cellular Pathways and Molecular Mechanisms
Beyond its direct therapeutic potential, this compound can be a valuable tool for basic research. Its utility as a biochemical probe allows for the exploration of complex cellular processes. Advanced analytical methods, such as probe electrospray ionization tandem mass spectrometry (PESI/MS/MS), enable the high-throughput detection of metabolites like Chrysoeriol-7-O-glucoside directly from micro-areas of plant tissues. oup.com By monitoring the levels of this and other related flavonoids, researchers can gain insights into the spatial and temporal regulation of metabolic pathways in response to genetic or environmental changes. oup.com This application is crucial for understanding the intricate biochemical grids that govern plant physiology and secondary metabolite production.
Biotechnological Production and Sustainable Sourcing Strategies
Currently, this compound is obtained by extraction from a variety of plant sources. It has been identified in species from the genera Oxytropis, Saussurea, and in specific citrus fruits and palm varieties. researchgate.netsemanticscholar.orgmdpi.comacgpubs.orgmdpi.com However, reliance on agricultural sourcing can lead to variability in yield and purity due to environmental factors and harvesting times.
Future research is expected to focus on developing biotechnological production methods. These may include:
Microbial Fermentation: Engineering bacteria or yeast to express the necessary plant enzymes (glycosyltransferases) to synthesize the compound from a simple precursor.
Enzymatic Synthesis: Using isolated enzymes in a cell-free system to attach the two glucose units to the chrysoeriol aglycone.
These approaches offer the potential for a more sustainable, scalable, and controlled production of high-purity this compound, independent of geographical and seasonal constraints.
Development of Advanced Delivery Systems for Enhanced Bioavailability in Research Models (e.g., Nanocarriers, Liposomes)
A significant challenge for many flavonoids is their limited solubility and bioavailability, which can hinder their study in in vivo research models. The glycosylation of chrysoeriol to form this compound is a natural mechanism that enhances its water solubility compared to its aglycone. smolecule.com
To further improve its utility in research, the development of advanced delivery systems is a promising future direction. Encapsulating this compound into nanocarriers, such as polymeric nanoparticles or liposomes, could offer several advantages for experimental studies:
Enhanced Stability: Protection from degradation in biological fluids.
Improved Bioavailability: Increased absorption and circulation time in animal models.
Targeted Delivery: Potential for surface modification of carriers to direct the compound to specific tissues or cells.
Investigating these delivery systems is a necessary step to accurately assess the compound's biological effects in preclinical research.
Systems Biology and Omics Approaches in this compound Research
Systems biology offers a holistic view of the compound's interactions within a biological system, moving beyond a single-target, single-effect paradigm.
Integrated omics analyses have become central to understanding the role of flavonoids. Numerous studies have employed metabolomics and transcriptomics to map the biosynthesis of compounds including this compound. nih.govsemanticscholar.orgd-nb.info These studies correlate the accumulation of the compound with the differential expression of genes involved in the flavonoid biosynthesis pathway. mdpi.comnih.govmdpi.com For instance, the upregulation of the chalcone (B49325) synthase (CHS) gene has been linked to a higher accumulation of chrysoeriol-7-O-glucoside in certain grape varieties. mdpi.com Proteomics can further complement these findings by identifying changes in the protein landscape, confirming that gene expression changes translate to functional enzyme production. Such multi-omics approaches provide powerful, system-wide mechanistic insights.
| Omics Approach | Organism/System | Key Findings Related to this compound | Reference |
|---|---|---|---|
| Metabolomics & Transcriptomics | Muscadine Grape (Vitis rotundifolia) | Upregulated expression of the chalcone synthase (CHS) gene was identified as a primary reason for the higher accumulation of chrysoeriol-7-O-glucoside during berry development. | mdpi.com |
| Metabolomics | Citrus Varieties | This compound was identified as a unique flavonoid present in the Jeramon variety but not in others like Changshou kumquat, highlighting metabolic diversity. | semanticscholar.orgmdpi.com |
| Metabolomics & Transcriptomics | Chinese Prickly Ash (Zanthoxylum L.) | The content of chrysoeriol 7-O-hexoside (a related glycoside) showed significant changes during peel coloration, linked to differentially expressed genes in the flavonoid pathway. | nih.gov |
| Widely Targeted Metabolomics | Eucommia ulmoides Leaf Tea | Processing methods for tea were shown to alter the levels of numerous metabolites, including Chrysoeriol-7-O-glucoside, demonstrating the impact of processing on phytochemical profiles. | nih.gov |
Network pharmacology is a computational approach that aligns with the multi-target nature of many natural compounds (polypharmacology). semanticscholar.org By constructing networks of compound-target-disease interactions, it can predict the mechanisms of action for phytochemicals. Studies on plant extracts containing chrysoeriol and its derivatives have used this approach to identify enriched inflammatory targets like IL-2, PGF, VEGFA, and TNFs, and key signaling pathways such as the PI3K-Akt and MAPK pathways. oup.com Molecular docking, a component of this approach, further refines these predictions by modeling the binding affinity between the compound and its predicted protein targets. rsc.orgscispace.comnih.gov Applying these methods directly to this compound will be instrumental in mapping its complex biological interactions and prioritizing pathways for experimental validation.
| Potential Target | Associated Pathway/Function | Reference |
|---|---|---|
| AKT1 (AKT serine/threonine kinase 1) | Cell survival, Proliferation (PI3K-Akt Pathway) | researchgate.netnih.gov |
| VEGFA (Vascular Endothelial Growth Factor A) | Angiogenesis | researchgate.netoup.com |
| TNF-α (Tumor Necrosis Factor-alpha) | Inflammation | researchgate.netoup.com |
| EGFR (Epidermal Growth Factor Receptor) | Cell growth and proliferation | researchgate.netnih.gov |
| MMP9 (Matrix Metallopeptidase 9) | Tissue remodeling, Inflammation | semanticscholar.org |
| IL-6 (Interleukin-6) | Inflammation, Immune response | oup.com |
Development of Novel Analytical Standards and Reference Materials for this compound Research
The advancement of translational research on this compound is intrinsically linked to the availability of high-purity analytical standards and certified reference materials. These materials are fundamental for the accurate identification, quantification, and comparison of experimental results across different studies and laboratories. The development of such standards ensures the reliability and reproducibility of research findings, from initial phytochemical analysis to more complex biological assays.
The process of establishing a novel analytical standard for a natural compound like this compound involves several critical steps. Initially, the compound must be isolated and purified from a natural source or synthesized chemically. For this compound, isolation from plant sources is a common approach. researchgate.netnih.gov The purity of the isolated compound is then rigorously assessed using various chromatographic and spectroscopic techniques.
Once a high-purity material is obtained, its chemical structure must be unequivocally confirmed. This is typically achieved through a combination of advanced analytical methods, including Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy. asianpubs.orgmdpi.com For instance, 1H-NMR and 13C-NMR data provide detailed information about the molecular structure, while high-resolution mass spectrometry (HR-MS) confirms the elemental composition. asianpubs.org
The development of a Certified Reference Material (CRM) represents the highest level of quality assurance for an analytical standard. The certification process, often guided by international standards such as ISO Guides 34 and 35, involves a comprehensive characterization of the material's properties, including purity, homogeneity, and stability. researchgate.net The purity of flavonoid CRMs, for example, can be determined using a mass balance approach, which combines results from techniques like quantitative NMR (qNMR) and high-performance liquid chromatography (HPLC). researchgate.net
Currently, analytical standards for this compound and its aglycone, chrysoeriol, are commercially available from several suppliers, which facilitates ongoing research. biosynth.comchemfaces.commedchemexpress.com However, the availability of a fully certified reference material for this compound specifically is less clear, highlighting an area for future development. The establishment of such a CRM would provide a universally accepted benchmark for all research involving this compound.
Future efforts in this area should focus on the large-scale, cost-effective synthesis or isolation of this compound to ensure a stable supply for the scientific community. Furthermore, the development and validation of new, more sensitive analytical methods will depend on the availability of these high-quality reference materials. Ultimately, robust and well-characterized analytical standards are indispensable for unlocking the full translational potential of this compound.
Data on this compound and Related Compounds
The following table provides a summary of key analytical data for this compound and its aglycone, chrysoeriol.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Key Analytical Techniques for Identification |
| This compound | C₂₈H₃₂O₁₆ | 624.54 | 75243-34-4 | LC-MS, NMR biosynth.comnih.gov |
| Chrysoeriol | C₁₆H₁₂O₅ | 284.26 | 491-71-4 | HPLC, MS, NMR medchemexpress.comresearchgate.net |
Conclusion: Synthesizing the Research Landscape of Chrysoeriol 7 Diglucoside
Summary of Key Research Findings and Mechanistic Insights
Chrysoeriol-7-diglucoside, a flavonoid glycoside, has been the subject of various phytochemical and biological investigations. biosynth.com Research has primarily focused on its natural occurrence, identification, and a range of biological activities, offering insights into its potential mechanisms of action.
Key Research Findings:
Natural Occurrence and Identification: this compound has been identified in a variety of plant species. For instance, it has been isolated from Reseda luteola L. (weld) and characterized using techniques like HPLC-PDA. researchgate.net It is also found in the flowers of Amherstia nobilis, where it co-occurs with other flavonoids. researchgate.net Its presence has been noted in various plant parts, including leaves and stems, and its concentration can fluctuate based on the source, extraction method, and geographical region. researchgate.netnih.gov Furthermore, it has been identified in Lonicera caerulea L. (blue-berried honeysuckle) and as a component in textiles dyed with weld. researchgate.netbio-conferences.org More complex forms, such as chrysoeriol (B190785) 7-O-[6‴-O-acetyl]-allosyl(1→2)-glucoside, have been found in the leaves of Stachys alpina L. mdpi.com
Biological Activities:
Antimicrobial and Plant Defense: Research has shown that chrysoeriol and its glycosides play a role in plant defense. nih.govmdpi.com Specifically, chrysoeriol glycosides are involved in protecting plants against pathogens and insects. nih.govmdpi.com Studies have demonstrated the antimicrobial activity of chrysoeriol against various pathogens, including those affecting rice. nih.govmdpi.com
Metabolic Regulation: Chrysoeriol-7-O-d-glucoside has been shown to inhibit the uptake of palmitic acid into the small intestinal brush border membrane. chemfaces.com Additionally, along with other flavonoid glucosides, it can enhance norepinephrine-induced lipolysis in fat cells. chemfaces.com Some studies have also pointed towards its potential in managing hyperglycemia, with chrysoeriol-7-O-glucoside showing better α-glucosidase inhibitory activity compared to other flavones. researchgate.net
Anti-inflammatory and Antioxidant Properties: The core structure, chrysoeriol, exhibits well-documented anti-inflammatory and antioxidant effects. nih.govnih.govmdpi.com this compound is believed to contribute to these properties by scavenging free radicals. biosynth.com
Complement System Inhibition: Chrysoeriol-7-O-glucoside has been found to strongly inhibit the classical pathway of the complement system. chemfaces.com
Mechanistic Insights:
Enzyme Inhibition: A key mechanism of action for this compound appears to be its ability to inhibit specific enzymes. For example, its inhibition of α-glucosidase suggests a direct role in carbohydrate metabolism. researchgate.net
Membrane Interaction: The inhibition of palmitic acid uptake suggests an interaction with transport proteins or the lipid bilayer of the intestinal brush border membrane. chemfaces.com
Cellular Signaling: The enhancement of norepinephrine-induced lipolysis points towards an influence on cellular signaling pathways that regulate fat metabolism. chemfaces.com
Iron Chelation: Studies on related flavones have shown that 7-O-glycosylation can increase the ability of the 4–5 site to coordinate with iron, which could influence its antioxidant activity. acs.org
The following table provides a summary of the identified biological activities and the proposed mechanisms of action for this compound and its aglycone, chrysoeriol.
| Biological Activity | Compound | Proposed Mechanism of Action |
| Antimicrobial | Chrysoeriol Glycoside | Destruction of the cytoplasmic membrane by cell lysis and increased permeability. nih.govmdpi.com |
| Inhibition of Palmitic Acid Uptake | Chrysoeriol-7-O-d-glucoside | Interaction with small intestinal brush border membrane transporters. chemfaces.com |
| Enhanced Lipolysis | Chrysoeriol-7-O-d-glucoside | Enhancement of norepinephrine-induced lipolysis in fat cells. chemfaces.com |
| α-Glucosidase Inhibition | Chrysoeriol-7-O-glucoside | Direct inhibition of the α-glucosidase enzyme. researchgate.net |
| Antioxidant | This compound | Scavenging of free radicals. biosynth.com |
| Complement System Inhibition | Chrysoeriol-7-O-glucoside | Strong inhibition of the classical pathway. chemfaces.com |
Remaining Challenges and Critical Gaps in this compound Research
Despite the promising findings, significant gaps and challenges remain in the research landscape of this compound.
Limited In Vivo Studies: The majority of the research on this compound's biological activities has been conducted in vitro. There is a notable lack of comprehensive in vivo studies to validate these findings and to understand its pharmacokinetics, bioavailability, and metabolism in living organisms. While research on the aglycone, chrysoeriol, has some in vivo data, this cannot be directly extrapolated to its diglucoside form. nih.gov
Undefined Mechanistic Pathways: While some mechanisms have been proposed, the precise molecular targets and signaling pathways through which this compound exerts its effects are not fully elucidated. researchgate.net For instance, the exact mechanism behind its enhanced iron coordination with 7-O-glycosylation is still unclear. acs.org
Lack of Structure-Activity Relationship Studies: There is a need for more detailed structure-activity relationship (SAR) studies. For example, while 7-O-glycosylation appears to be important, the influence of the diglucoside moiety compared to a single glucoside or other sugar substitutions on its biological activities is not well understood. acs.org The impact of acylation on the glycoside portion also warrants further investigation. mdpi.com
Standardization and Quantification: The concentration of this compound can vary significantly depending on the plant source, geographical location, and extraction methods. researchgate.netnih.gov This variability poses a challenge for standardizing extracts and for conducting reproducible research.
Complex Phytochemical Matrix: In plant extracts, this compound exists alongside a multitude of other compounds. mdpi.comajol.info Isolating the specific effects of this compound from the synergistic or antagonistic interactions with other phytochemicals is a significant challenge.
Proposed Future Research Trajectories and Collaborative Opportunities
To advance the understanding of this compound, future research should focus on addressing the current gaps.
Future Research Trajectories:
In-depth Pharmacokinetic and Bioavailability Studies: Conducting comprehensive in vivo studies in animal models and eventually in humans to determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound is crucial.
Elucidation of Molecular Mechanisms: Utilizing modern molecular biology techniques, such as transcriptomics, proteomics, and metabolomics, to identify the specific cellular targets and signaling pathways modulated by this compound. mdpi.com Molecular docking studies could also provide valuable insights into its interaction with enzymes and receptors. researchgate.net
Chemical Synthesis and SAR Studies: The chemical synthesis of this compound and its analogs would enable more controlled biological testing and facilitate detailed SAR studies. This would help in understanding the role of the sugar moieties and other structural features in its activity. nih.gov
Development of Standardized Extracts: Establishing standardized extraction and quantification methods for this compound from various plant sources will be essential for consistent and reliable research outcomes.
Investigation of Synergistic Effects: Designing studies to investigate the potential synergistic effects of this compound with other phytochemicals found in plant extracts could lead to the development of more effective natural health products.
Collaborative Opportunities:
Interdisciplinary Research: Fostering collaborations between phytochemists, pharmacologists, molecular biologists, and clinicians will be vital for a comprehensive understanding of this compound, from its basic chemistry to its potential therapeutic applications.
International Research Consortia: Given that the plant sources of this compound are distributed globally, establishing international research consortia could facilitate the study of different plant varieties and promote the sharing of resources and expertise.
Industry-Academia Partnerships: Collaborations between academic research institutions and the pharmaceutical or nutraceutical industries could accelerate the translation of research findings into tangible health products.
By pursuing these research trajectories and fostering collaborative efforts, the scientific community can unlock the full potential of this compound for human health and wellness.
Q & A
Basic Research Questions
Q. What analytical techniques are most reliable for identifying and quantifying Chrysoeriol-7-diglucoside in plant extracts?
- Methodological Answer: High-performance liquid chromatography (HPLC) coupled with diode-array detection (DAD) or mass spectrometry (MS) is standard for identification and quantification. Ensure calibration with authentic standards and validate methods using spike-recovery experiments to account for matrix effects. For structural confirmation, nuclear magnetic resonance (NMR) spectroscopy (1H, 13C, and 2D experiments) is essential .
Q. How can researchers optimize extraction protocols to maximize this compound yield from plant materials?
- Methodological Answer: Use a factorial design (e.g., response surface methodology) to test variables like solvent polarity, temperature, and extraction time. Validate protocols with multiple solvent systems (e.g., ethanol-water mixtures) and compare yields via HPLC. Document all parameters in the "Methods" section to ensure reproducibility .
Q. What are the primary natural sources of this compound, and how do their concentrations vary across species?
- Methodological Answer: Conduct a systematic literature review using databases like PubMed and Web of Science, focusing on LC-MS/MS or NMR-confirmed studies. Prioritize peer-reviewed articles and meta-analyses to compile species-specific data. Cross-reference with herbarium records or taxonomic databases to address sampling biases .
Advanced Research Questions
Q. How can contradictory findings regarding this compound’s bioactivity (e.g., antioxidant vs. pro-oxidant effects) be resolved experimentally?
- Methodological Answer: Design dose-response studies across multiple cell lines or in vivo models, controlling for redox conditions (e.g., oxygen tension, pH). Use standardized assays (e.g., DPPH, ORAC for antioxidants; ROS probes for pro-oxidants) and include positive/negative controls. Apply meta-analysis to reconcile discrepancies in published data .
Q. What strategies are effective for synthesizing this compound derivatives to study structure-activity relationships (SAR)?
- Methodological Answer: Employ regioselective glycosylation via enzymatic or chemical methods (e.g., Koenigs-Knorr reaction). Characterize intermediates with LC-MS and NMR, and screen derivatives using high-throughput bioassays. Use molecular docking to prioritize synthetic targets based on predicted binding affinities .
Q. How can researchers address challenges in this compound stability during long-term storage or in vitro assays?
- Methodological Answer: Conduct stability studies under varying conditions (temperature, light, pH) using accelerated degradation protocols. Monitor degradation products via LC-MS and optimize storage buffers (e.g., antioxidants, cryoprotectants). Include stability data in supplementary materials to guide replication .
Q. What statistical approaches are appropriate for analyzing dose-dependent effects of this compound in complex biological systems?
- Methodological Answer: Use non-linear regression models (e.g., sigmoidal dose-response curves) to estimate EC50/IC50 values. For multi-variable systems (e.g., gene expression), apply principal component analysis (PCA) or machine learning (e.g., random forests) to identify key predictors. Report confidence intervals and effect sizes to enhance reproducibility .
Q. How can researchers validate the specificity of this compound’s interactions with proposed molecular targets (e.g., kinases, receptors)?
- Methodological Answer: Combine knockout/knockdown models (e.g., CRISPR/Cas9) with competitive binding assays (e.g., surface plasmon resonance). Use isotopic labeling or fluorescent probes to track binding kinetics. Cross-validate findings with orthogonal techniques (e.g., microscale thermophoresis) .
Methodological Best Practices
- Literature Review : Use PICO (Population, Intervention, Comparison, Outcome) or FINER (Feasible, Interesting, Novel, Ethical, Relevant) frameworks to refine questions .
- Data Presentation : Follow journal guidelines (e.g., Beilstein Journal) for tables/figures, ensuring legends are self-explanatory. Deposit raw data in repositories like Zenodo for transparency .
- Ethical Reporting : Avoid "HARKing" (hypothesizing after results are known); pre-register study protocols on platforms like Open Science Framework .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
